molecular formula C8H11BrO2 B8088971 6-Bromospiro[3.3]heptane-2-carboxylic acid

6-Bromospiro[3.3]heptane-2-carboxylic acid

Numéro de catalogue: B8088971
Poids moléculaire: 219.08 g/mol
Clé InChI: MHDPHYWUYBMDQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromospiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C8H11BrO2 and its molecular weight is 219.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromospiro[3.3]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromospiro[3.3]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-bromospiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDPHYWUYBMDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28114-88-7
Record name 6-bromospiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Synthesis of 6-Bromospiro[3.3]heptane-2-carboxylic Acid: Escaping Flatland in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's paradigm shift toward increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) has elevated the importance of rigid, three-dimensional aliphatic scaffolds. The spiro[3.3]heptane core serves as a premier bioisostere for saturated six-membered rings (e.g., piperidine, piperazine) and para-substituted benzenes, offering improved metabolic stability and target selectivity. This technical guide details a robust, scalable, and self-validating synthetic route to 6-bromospiro[3.3]heptane-2-carboxylic acid (CAS: 28114-88-7), a highly versatile bifunctional building block.

Introduction: The Spiro[3.3]heptane Scaffold

The drive to "escape from flatland" has made spirocyclic systems invaluable in modern medicinal chemistry. The spiro[3.3]heptane core is conformationally locked, minimizing structural ambiguity while projecting substituents in a non-collinear, three-dimensional arrangement. Notably, 2,6-disubstituted spiro[3.3]heptanes exhibit axial chirality—defined by the ~90° H–C···C–H torsion angle relating the two tertiary C–H groups—which can adopt a left- or right-handed twist .

Synthesizing 6-bromospiro[3.3]heptane-2-carboxylic acid requires precise control over desymmetrization and halodecarboxylation. The highly strained nature of the cyclobutane rings (~26 kcal/mol strain energy per ring) demands mild reaction conditions to prevent cationic ring-opening rearrangements.

Retrosynthetic Strategy & Mechanistic Rationale

The most reliable entry point to this scaffold is Fecht's Acid (spiro[3.3]heptane-2,6-dicarboxylic acid), which can be synthesized on a multigram scale from pentaerythritol tetrabromide and diethyl malonate.

Our strategy relies on a three-phase sequence:

  • Desymmetrization : Direct mono-esterification of Fecht's acid yields an inseparable statistical mixture. Instead, we employ a diesterification followed by mono-saponification sequence. This creates a self-validating purification system where the monoester is easily isolated via acid-base extraction.

  • Halodecarboxylation : Traditional Hunsdiecker conditions (Ag⁺/Br₂) generate electrophilic bromine species that risk cleaving the strained cyclobutane core. We utilize the Barton-McCombie decarboxylative bromination , which proceeds via a mild, neutral radical intermediate.

  • Hydrolysis : A final mild saponification yields the target bifunctional building block.

Retrosynthesis A Fecht's Acid (Diacid) B Symmetric Diester A->B MeOH, H2SO4 (Esterification) C Monoester (Desymmetrized) B->C 1 eq NaOH (Saponification) D Bromo-ester Intermediate C->D BrCCl3, hν (Barton Reaction) E 6-Bromospiro[3.3]heptane- 2-carboxylic acid D->E LiOH, H2O (Hydrolysis)

Retrosynthetic workflow for 6-Bromospiro[3.3]heptane-2-carboxylic acid from Fecht's acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
  • Causality: Converting the diacid entirely to the diester ensures that the subsequent desymmetrization step starts from a uniform, highly soluble precursor.

  • Procedure:

    • Suspend Fecht's acid (10.0 g, 54.3 mmol) in anhydrous methanol (150 mL).

    • Add concentrated H₂SO₄ (1.0 mL) dropwise.

    • Reflux the mixture at 65 °C for 12 hours under nitrogen.

    • Concentrate the solvent in vacuo, dissolve the residue in EtOAc (200 mL), and wash sequentially with saturated aqueous NaHCO₃ (2 × 100 mL) and brine (100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the diester as a white solid.

Step 2: Desymmetrization to 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
  • Causality: Adding exactly 1.0 equivalent of NaOH ensures statistical mono-hydrolysis. The protocol is self-validating: unreacted diester remains in the organic phase during the first ether wash, while the target monoester resides in the aqueous phase as a sodium salt until acidified.

  • Procedure:

    • Dissolve the diester (10.0 g, 47.1 mmol) in a 4:1 mixture of MeOH/H₂O (100 mL) and cool to 0 °C.

    • Add a solution of NaOH (1.88 g, 47.1 mmol) in H₂O (20 mL) dropwise over 30 minutes.

    • Stir the reaction at room temperature for 4 hours.

    • Evaporate the methanol in vacuo. Dilute the aqueous residue with H₂O (50 mL) and wash with Et₂O (2 × 50 mL) to recover unreacted diester.

    • Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C.

    • Extract the precipitated monoester with EtOAc (3 × 75 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.

Step 3: Barton Decarboxylative Bromination
  • Causality: The use of 2-mercaptopyridine N-oxide (Barton's reagent) generates an intermediate thiohydroxamate ester. Upon irradiation, homolytic cleavage initiates a radical cascade that extrudes CO₂ and abstracts a bromine atom from BrCCl₃. This avoids the harsh electrophilic conditions of traditional bromination that would destroy the spirocyclic core.

  • Procedure:

    • Dissolve the monoester (5.0 g, 25.2 mmol) in anhydrous BrCCl₃ (50 mL).

    • Add 2-mercaptopyridine N-oxide (3.5 g, 27.7 mmol) and EDC·HCl (5.8 g, 30.2 mmol).

    • Stir the suspension under a 500W Tungsten halogen lamp at reflux for 3 hours under nitrogen.

    • Cool to room temperature, filter off the urea byproducts, and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Purify via flash column chromatography (Hexanes/EtOAc 9:1) to isolate methyl 6-bromospiro[3.3]heptane-2-carboxylate.

BartonMechanism A Monoester Carboxylic Acid B Barton Ester Formation (EDC, 2-Mercaptopyridine N-oxide) A->B C Barton Ester B->C D Homolytic Cleavage (hν) C->D E Acyloxy Radical D->E F Decarboxylation (-CO2) E->F G Spirocyclic Alkyl Radical F->G H Bromine Abstraction (from BrCCl3) G->H I Brominated Product H->I

Radical mechanism of the Barton-McCombie decarboxylative bromination step.

Step 4: Final Hydrolysis
  • Causality: Lithium hydroxide is chosen over potassium hydroxide to provide mild saponification, preventing the base-catalyzed elimination of the secondary bromide to an alkene.

  • Procedure:

    • Dissolve the bromo-ester (4.0 g, 17.2 mmol) in THF/H₂O (3:1, 40 mL).

    • Add LiOH·H₂O (1.44 g, 34.4 mmol) and stir at room temperature for 2 hours.

    • Remove THF in vacuo, acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc (3 × 50 mL).

    • Dry over Na₂SO₄ and concentrate to yield pure 6-bromospiro[3.3]heptane-2-carboxylic acid.

Quantitative Data & Yield Analysis

The following table summarizes the expected yields, conditions, and key ¹H NMR markers (400 MHz, CDCl₃) utilized to validate the success of each transformation.

StepTransformationReagents & ConditionsYieldKey ¹H NMR Analytical Marker (CDCl₃)
1 DiesterificationMeOH, H₂SO₄ (cat.), 65 °C, 12 h95%Appearance of a sharp singlet at 3.65 ppm (6H, 2 × -OCH₃).
2 DesymmetrizationNaOH (1.0 eq), MeOH/H₂O, RT, 4 h68%*Integration of the -OCH₃ singlet at 3.65 ppm reduces to 3H.
3 BrominationBrCCl₃, Barton's Reagent, hν, 3 h65%Appearance of a downfield multiplet at 4.35 ppm (1H, CH-Br).
4 HydrolysisLiOH·H₂O, THF/H₂O, RT, 2 h90%Disappearance of the -OCH₃ singlet; CH-Br remains at 4.35 ppm .

*Yield based on recovered starting material (diester).

Conclusion

The synthesis of 6-bromospiro[3.3]heptane-2-carboxylic acid highlights the intersection of structural design and mechanistic precision. By utilizing a self-validating desymmetrization protocol and a mild radical-mediated halodecarboxylation, researchers can reliably access this highly prized bioisostere without degrading its strained architecture.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry, 52(21), 6752–6756 (2009). URL: [Link]

  • Title: Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs Source: CrystEngComm, 23(47), 8303-8308 (2021). URL: [Link]

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews, 114(16), 8257–8322 (2014). URL: [Link]

  • Title: New and improved methods for the radical decarboxylation of acids Source: Journal of the Chemical Society, Chemical Communications, (17), 939-941 (1983). URL: [Link]

A Technical Guide to the NMR and Mass Spectrometry of 6-Bromospiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction

Spirocyclic scaffolds, such as the spiro[3.3]heptane core, are of increasing interest in medicinal chemistry and materials science.[1][2][3] Their rigid, three-dimensional structures offer unique spatial arrangements of functional groups, which can lead to improved pharmacological properties and novel material characteristics.[1][2] The introduction of a bromine atom and a carboxylic acid moiety to the spiro[3.3]heptane framework in 6-Bromospiro[3.3]heptane-2-carboxylic acid creates a molecule with significant potential for further chemical modification and biological evaluation.

Accurate structural elucidation is paramount in the development of any new chemical entity. NMR spectroscopy and mass spectrometry are the cornerstone techniques for determining the constitution and stereochemistry of organic molecules. This guide will provide a detailed, theoretical examination of the expected NMR and MS data for 6-Bromospiro[3.3]heptane-2-carboxylic acid, offering a valuable resource for its synthesis and characterization.

Predicted Spectroscopic Data

Molecular Structure and Numbering

For clarity, the IUPAC numbering for the spiro[3.3]heptane ring system will be used throughout this guide.

Caption: IUPAC numbering of 6-Bromospiro[3.3]heptane-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A General Approach

A standard set of NMR experiments would be required for the complete structural elucidation of 6-Bromospiro[3.3]heptane-2-carboxylic acid.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). H1 1H NMR prep->H1 C13 13C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC proc Fourier Transform, Phase Correction, Baseline Correction HMBC->proc integ Integration & Peak Picking proc->integ interp Spectral Interpretation integ->interp

Caption: A standard workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromospiro[3.3]heptane-2-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the chemical environment and multiplicity of the protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. This will identify the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment will establish proton-proton coupling networks, identifying which protons are adjacent to each other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (2-3 bond) correlations between protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the rigid spirocyclic system and the presence of multiple diastereotopic protons. The chemical shifts are predicted based on general ranges for similar structural motifs.[4][5][6]

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
COOH10-12Broad SingletThe acidic proton of the carboxylic acid is typically broad and downfield.[7]
H6~4.0-4.5MultipletThe proton attached to the carbon bearing the bromine atom will be significantly deshielded.[4][5][6]
H2~2.5-3.0MultipletThe proton alpha to the carboxylic acid will be deshielded.[8]
H1, H3, H5, H7~1.8-2.5Complex MultipletsThese methylene protons are diastereotopic and will exhibit complex splitting patterns.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Notes
COOH~170-180The carbonyl carbon of the carboxylic acid is typically found in this region.[7]
C4 (spiro)~60-70The spiro carbon is a quaternary carbon and will likely be in this range.
C6~45-55The carbon bonded to the bromine atom will be deshielded.
C2~40-50The carbon alpha to the carboxylic acid.
C1, C3, C5, C7~25-40The remaining methylene carbons of the cyclobutane rings.

Mass Spectrometry (MS)

Experimental Protocol: A General Approach

Mass spectrometry will be crucial for confirming the molecular weight and elemental composition of 6-Bromospiro[3.3]heptane-2-carboxylic acid.

G cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_mass_analysis Mass Analysis intro Introduce sample via direct infusion or coupled to a chromatography system (GC/LC). esi Electrospray Ionization (ESI) intro->esi gcms Electron Ionization (EI) for GC-MS intro->gcms tof Time-of-Flight (TOF) esi->tof quad Quadrupole gcms->quad orbitrap Orbitrap quad->orbitrap

Caption: A general workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻. Electron Ionization (EI) would be used if coupled with GC, leading to fragmentation.

  • Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements for elemental composition determination.

Predicted Mass Spectrum

The key feature of the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[9]

Ion Predicted m/z Notes
[M]⁺218/220The molecular ion peak will appear as a doublet with approximately equal intensity, separated by 2 m/z units, characteristic of a monobrominated compound.
[M-Br]⁺139Loss of the bromine radical is a likely fragmentation pathway.
[M-COOH]⁺173/175Loss of the carboxylic acid group is another common fragmentation for carboxylic acids.[10]
[M-HBr]⁺138Elimination of hydrogen bromide is also a possible fragmentation pathway.

The presence of the bromine atom provides a distinct isotopic signature that is highly valuable for the identification of the compound and its fragments in the mass spectrum.[9]

Conclusion

This technical guide provides a comprehensive, predictive analysis of the NMR and mass spectrometry data for 6-Bromospiro[3.3]heptane-2-carboxylic acid. By understanding the expected spectral features, researchers can more efficiently and accurately characterize this novel compound upon its synthesis. The provided protocols and theoretical data serve as a foundational reference for scientists and professionals in the field of drug development and chemical research. The principles outlined here are broadly applicable to the structural elucidation of other substituted spirocyclic systems.

References

  • Abraham, R. J., Warne, M. A., & Griffiths, L. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2.
  • Abraham, R. J., Warne, M. A., & Griffiths, L. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and - Modgraph.
  • Abraham, R. J., Warne, M. A., & Griffiths, L. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib - Modgraph.
  • Chemistry LibreTexts. (2021, December 27). 8.
  • St-Onge, J., et al. (2025, March 7). Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Moody, C. J., et al. (2025, August 27). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters.
  • Li, Y., et al. (2017, August 30). A facilely synthesized 'spiro' hole-transporting material based on spiro[3.3]heptane-2,6-dispirofluorene for efficient planar perovskite solar cells. RSC Publishing.
  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids.
  • Wikipedia. (n.d.). Spiroheptane.
  • Vaia. (n.d.). The IR, NMR, and mass spectra are provided for an organic compound.

Sources

stability and storage of 6-Bromospiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability and Storage of 6-Bromospiro[3.3]heptane-2-carboxylic Acid

Executive Summary

As the pharmaceutical industry shifts toward molecules with higher three-dimensional character (Fsp3), spirocyclic scaffolds have emerged as premier building blocks. 6-Bromospiro[3.3]heptane-2-carboxylic acid (CAS: 28114-88-7) is a highly versatile, sp3-rich intermediate utilized extensively as a saturated bioisostere for benzene rings[1][2]. By replacing planar aromatic systems with this rigid spirocyclic core, medicinal chemists can dramatically improve metabolic stability, lower lipophilicity (LogD), and enhance overall ADME profiles[3][4].

However, the unique strain of the spiro[3.3]heptane ring, combined with the reactive carboxylic acid and the labile carbon-bromine bond, presents specific stability challenges. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling instructions. Here, we will dissect the mechanistic causality behind its degradation, establish self-validating storage and testing protocols, and provide actionable data for drug development professionals.

Physicochemical Profile & Bioisosteric Utility

The utility of 6-Bromospiro[3.3]heptane-2-carboxylic acid lies in its dual-functional nature. The carboxylic acid allows for straightforward amide coupling, while the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

Table 1: Core Physicochemical Specifications

PropertySpecification
Chemical Name 6-Bromospiro[3.3]heptane-2-carboxylic acid
CAS Number 28114-88-7
Molecular Weight 219.08 g/mol
Molecular Formula C8H11BrO2
Standard Storage +4°C (2°C to 8°C)[1]

When utilized as a benzene bioisostere, the spiro[3.3]heptane core fundamentally alters the molecule's interaction with degrading enzymes (such as cytochrome P450s in human liver microsomes), often leading to superior pharmacokinetic profiles compared to their planar counterparts[4][5].

Mechanistic Degradation Pathways

To design an effective storage protocol, we must first understand how and why the molecule degrades. Spirocyclic carboxylic acids are susceptible to three primary degradation vectors[6]:

  • Hydrolysis & Esterification: The carboxylic acid moiety is highly sensitive to its solvent environment. In the presence of ambient moisture or extreme pH, it can undergo hydrolytic shifts. If exposed to alcoholic solvents under mildly acidic conditions, spontaneous esterification can occur.

  • Oxidative Degradation: While the spiro[3.3]heptane core is resistant to standard aromatic metabolism, the saturated carbocyclic rings can be susceptible to oxidation by peroxides or free radicals, leading to hydroxylated or carbonylated impurities[6].

  • Thermal Decarboxylation & Dehalogenation: Under elevated thermal stress (>50°C), the molecule risks decarboxylation (loss of CO2). Furthermore, the C-Br bond can undergo homolytic cleavage under photolytic stress or nucleophilic displacement if improperly stored.

G Compound 6-Bromospiro[3.3]heptane- 2-carboxylic acid Hydrolysis Hydrolysis (Moisture/pH Extremes) Compound->Hydrolysis Oxidation Oxidation (O2/Radicals) Compound->Oxidation Thermal Thermal / Photolytic (Heat >50°C / UV) Compound->Thermal Deg1 Esterification / Ionization Shifts Hydrolysis->Deg1 Deg2 Hydroxylated Impurities Oxidation->Deg2 Deg3 Decarboxylation / Dehalogenation Thermal->Deg3

Caption: Degradation pathways of 6-Bromospiro[3.3]heptane-2-carboxylic acid under stress.

Optimized Storage Protocols & Causality

Standard supplier data often simply states "Store at +4°C"[1]. However, for long-term stability in a drug development setting, a multi-variable approach is required.

Table 2: Recommended Storage Conditions & Mechanistic Rationale

ParameterConditionCausality / Rationale
Temperature 2°C to 8°CMinimizes the kinetic energy available for thermal decarboxylation and prevents the spontaneous cleavage of the C-Br bond.
Atmosphere Argon or Nitrogen gasDisplaces ambient oxygen, effectively shutting down radical-mediated oxidative degradation of the spirocyclic core[6].
Humidity Desiccated (<10% RH)Prevents moisture-induced ionization and subsequent hydrolytic degradation of the carboxylic acid group.
Light Exposure Opaque/Amber containersMitigates photolytic cleavage of the carbon-bromine bond, preventing the generation of reactive bromine radicals.

Self-Validating Experimental Workflows: Stability Profiling

To ensure the integrity of 6-Bromospiro[3.3]heptane-2-carboxylic acid before committing it to a multi-step synthesis, a forced degradation study must be performed. The following protocol is designed as a self-validating system : it utilizes an internal standard and mass balance calculations to ensure that no degradation pathway (such as the formation of invisible, volatile CO2) goes undetected[6].

Protocol: Forced Degradation & Mass Balance Assay

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of LC-MS grade Acetonitrile and Water.

  • Causality: Acetonitrile ensures the lipophilic spiro core remains fully solvated, while water provides the necessary medium to test hydrolytic vulnerabilities.

Step 2: Stress Application

  • Acid/Base Hydrolysis: Aliquot 1 mL of stock. Add 1 mL of 0.1 M HCl (Acid) or 0.1 M NaOH (Base). Incubate at 40°C for 24 hours.

  • Oxidative Stress: Aliquot 1 mL of stock. Add 1 mL of 3% H2O2. Incubate at room temperature for 24 hours in the dark.

Step 3: Quenching & Internal Standard Addition

  • Neutralize the acid/base samples. Immediately add a known concentration of an inert internal standard (e.g., a stable isotope-labeled analog or a structurally distinct stable acid).

  • Causality: The internal standard corrects for any volume changes during incubation and neutralization, ensuring the final peak integration represents a true quantitative mass balance.

Step 4: HPLC-UV/MS Analysis & Validation

  • Analyze the aliquots via LC-MS. Calculate the total mass balance (Area of Parent API + Area of Degradants).

  • Self-Validation Check: If the total mass balance is < 98% relative to the internal standard, it definitively proves the existence of orthogonal degradation (e.g., volatile decarboxylation or insoluble precipitation), prompting the need for GC-MS analysis.

Workflow Prep Sample Prep (1 mg/mL in MeCN:H2O) Stress Apply Stress (Acid, Base, H2O2, Heat) Prep->Stress Quench Quench Reaction & Add Int. Standard Stress->Quench Analyze HPLC-UV/MS Analysis Quench->Analyze Validate Mass Balance & Degradant ID Analyze->Validate

Caption: Self-validating HPLC-UV/MS workflow for forced degradation and stability profiling.

Comparative Stability Data: The Bioisosteric Advantage

When properly stored and handled, the incorporation of the spiro[3.3]heptane core yields significant downstream advantages in drug design. Comparative studies between standard phenyl-containing drugs (e.g., Benzocaine or Sonidegib analogs) and their spirocyclic counterparts demonstrate marked improvements in physicochemical properties[4][5].

Table 3: Comparative Stability Metrics (Phenyl Core vs. Spiro[3.3]heptane Bioisostere)

MetricPhenyl Core (Standard)Spiro[3.3]heptane BioisostereImpact / Causality
Lipophilicity (LogD 7.4) HigherLower[4]Increased Fsp3 character disrupts planar stacking, improving aqueous solubility.
Metabolic Stability (HLM) ModerateHigh[4]The lack of aromaticity circumvents standard cytochrome P450-mediated epoxidation and degradation[2].
3D Conformation Planar (Flat)Rigid, Non-coplanarThe rigid 3D spatial arrangement enhances target selectivity and reduces off-target binding[3].

Conclusion

6-Bromospiro[3.3]heptane-2-carboxylic acid is a highly valuable, sp3-rich building block that requires rigorous environmental control to maintain its integrity. By adhering to strict cold-chain (+4°C), inert, and desiccated storage conditions, and by employing self-validating mass-balance assays, researchers can completely mitigate the risks of decarboxylation, hydrolysis, and dehalogenation, ensuring high-fidelity results in downstream synthetic applications.

References

  • Source: enaminestore.
  • Title: Technical Support Center: Enhancing the Stability of Spiro[3.
  • Source: enamine.
  • Title: Spiro[3.
  • Title: A Comparative Guide to Spiro[3.
  • Source: mykhailiukchem.

Sources

Strategic Selection of Starting Materials for the Synthesis of 6-Bromospiroheptane-2-carboxylic Acid: A Technical Guide

Strategic Selection of Starting Materials for the Synthesis of 6-Bromospiro[1]heptane-2-carboxylic Acid: A Technical Guide

Executive Summary

The incorporation of spirocyclic scaffolds into drug candidates has revolutionized modern medicinal chemistry. Spiro[1]heptanes, in particular, serve as privileged, three-dimensional bioisosteres for flat aromatic rings, piperidines, morpholines, and gem-dimethyl groups[2]. By replacing traditional planar moieties with spirocycles, drug development professionals can significantly improve a molecule's metabolic stability, enhance aqueous solubility, and optimize lipophilicity (logP).

6-Bromospiro[1]heptane-2-carboxylic acid (CAS 28114-88-7) is a highly sought-after bifunctional building block[3]. The carboxylic acid acts as an anchor for amide coupling, while the bromide serves as a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic displacement. This whitepaper details the strategic selection of starting materials and the causal logic behind the synthetic pathways used to generate this critical scaffold.

Core Starting Materials & Synthetic Logic

The synthesis of 6-bromospiro[1]heptane-2-carboxylic acid requires navigating the inherent strain of the cyclobutane rings while managing regioselectivity. Chemists typically choose between two divergent strategies: statistical desymmetrization of a cheap, symmetrical precursor, or functional group interconversion of a pre-desymmetrized, higher-cost starting material.

Pathway A: Desymmetrization of Fecht's Acid
  • Starting Material: Spiro[1]heptane-2,6-dicarboxylic acid (Fecht's Acid, CAS 3057-91-8)[4].

  • Causality & Logic: Fecht's acid is a C2​ -symmetric, commercially available dicarboxylic acid. The synthetic challenge lies in differentiating the two identical carboxylic acid groups. By employing a controlled Hunsdiecker-type reaction or a Barton decarboxylative bromination, one carboxylic acid is converted to a bromide radical, which is subsequently trapped by a halogen donor[5][6]. While this route leverages a highly accessible starting material, it inherently produces a statistical mixture of unreacted di-acid, the desired mono-bromo product, and a di-bromo byproduct. This necessitates rigorous chromatographic separation, making it cost-effective for early-stage discovery but challenging for process-scale manufacturing.

Pathway B: Functional Group Interconversion of a Desymmetrized Precursor
  • Starting Material: 6-Oxospiro[1]heptane-2-carboxylic acid (CAS 889944-57-4)[7].

  • Causality & Logic: To bypass the yield limitations of statistical desymmetrization, chemists utilize a pre-desymmetrized building block. The ketone at the 6-position is chemoselectively reduced to an alcohol, yielding 6-hydroxyspiro[1]heptane-2-carboxylic acid (CAS 889944-59-6)[1]. The hydroxyl group is then converted to a bromide via an Appel reaction (using CBr4​/PPh3​ ). This route is highly stereospecific, entirely avoids dibromination, and protects the highly strained spirocyclic core from the harsh acidic conditions normally associated with hydrobromic acid substitutions.

Quantitative Material Matrix

The following table summarizes the key physicochemical data and strategic roles of the starting materials and intermediates discussed in this guide.

Compound NameCAS NumberMolecular WeightSynthetic RoleCommercial Availability
Spiro[1]heptane-2,6-dicarboxylic acid 3057-91-8184.19 g/mol Symmetrical Precursor (Pathway A)High
6-Oxospiro[1]heptane-2-carboxylic acid 889944-57-4154.16 g/mol Desymmetrized Precursor (Pathway B)Medium
6-Hydroxyspiro[1]heptane-2-carboxylic acid 889944-59-6156.18 g/mol Advanced Intermediate (Pathway B)Medium
6-Bromospiro[1]heptane-2-carboxylic acid 28114-88-7219.08 g/mol Target Building BlockLow / Specialized

Visualizing the Synthetic Logic

The flowchart below illustrates the two primary synthetic pathways, highlighting the divergence in starting material selection.

SynthesisSM1Spiroheptane-2,6-dicarboxylic acid(Fecht's Acid)PROD6-Bromospiro[3.3]heptane-2-carboxylic acidSM1->PROD Barton DecarboxylativeBromination (Statistical)SM26-Oxospiro[3.3]heptane-2-carboxylic acidINT6-Hydroxyspiro[3.3]heptane-2-carboxylic acidSM2->INT NaBH4 Reduction(Desymmetrized)INT->PROD Appel Reaction(CBr4, PPh3)

Synthetic pathways to 6-Bromospiro[1]heptane-2-carboxylic acid from key starting materials.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction causality are strictly monitored.

Protocol A: Barton Decarboxylative Bromination of Fecht's Acid

Note: This protocol relies on radical chemistry; strict exclusion of oxygen is required during the irradiation phase.

  • Activation: Suspend Spiro[1]heptane-2,6-dicarboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.1 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF.

    • Causality: The controlled stoichiometry ensures the formation of the mono-acid chloride. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Barton Ester Formation: Transfer the crude acid chloride to a suspension of 2-mercaptopyridine N-oxide sodium salt (1.1 equiv) in DCM containing bromotrichloromethane ( BrCCl3​ , 5.0 equiv) as the halogen trap. Perform this step in the dark.

  • Radical Initiation: Irradiate the reaction mixture with a tungsten lamp (or 300W visible light source) at room temperature until the yellow color of the Barton ester dissipates.

    • Causality: Photolysis cleaves the weak N–O bond, triggering the extrusion of CO2​ to form the spiro[1]heptyl radical. This radical rapidly abstracts a bromine atom from BrCCl3​ , preventing unwanted dimerization.

  • Workup & Purification: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual halogens. Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the mono-bromo target from the di-bromo byproduct.

Protocol B: Reduction and Appel Bromination of 6-Oxospiro[1]heptane-2-carboxylic acid

Note: This route is preferred for high-purity, scalable synthesis.

  • Chemoselective Reduction: Dissolve 6-oxospiro[1]heptane-2-carboxylic acid (1.0 equiv) in anhydrous methanol and cool to 0 °C. Add sodium borohydride ( NaBH4​ , 1.5 equiv) in small portions.

    • Causality: NaBH4​ is a mild hydride source that selectively reduces the ketone to a secondary alcohol without reducing the carboxylic acid, eliminating the need for protecting group chemistry.

  • Workup: Stir for 2 hours, then carefully quench with 1M HCl until the pH reaches ~3. Extract with ethyl acetate. The acidic workup ensures the carboxylic acid remains protonated and partitions into the organic layer.

  • Appel Bromination: Dissolve the resulting 6-hydroxyspiro[1]heptane-2-carboxylic acid in anhydrous DCM. Cool to 0 °C and sequentially add triphenylphosphine ( PPh3​ , 1.2 equiv) and carbon tetrabromide ( CBr4​ , 1.2 equiv).

    • Causality: The Appel reaction converts the alcohol to a bromide under mild, neutral-to-mildly-basic conditions. This is critical, as exposing the highly strained spiro[1]heptane core to strong acids (like HBr) can induce ring-opening or skeletal rearrangements.

  • Purification: Concentrate the mixture in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 6-bromospiro[1]heptane-2-carboxylic acid.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[8]hexanes and spiro[1]heptanes. Chemical Communications (RSC Publishing). 2

  • EN300-7493372 - 6-bromospiro[1]heptane-2-carboxylic acid. EnamineStore. 3

  • Spiroheptane (Fecht's Acid). Wikipedia. 4

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[1]heptane-derived Building Blocks. PubMed / NIH. 5

  • (12) STANDARD PATENT (11) Application No. AU 2015254943 B2. Googleapis (Pfizer Inc.). 6

  • 6-Oxospiro[1]heptane-2-carboxylic acid | 889944-57-4. Sigma-Aldrich.7

  • 6-Hydroxyspiro[1]heptane-2-carboxylic acid | 889944-59-6. Sigma-Aldrich. 1

retrosynthetic analysis of 6-Bromospiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Retrosynthetic Analysis and Proposed Synthesis of 6-Bromospiro[3.3]heptane-2-carboxylic acid

Introduction: The Significance of the Spiro[3.3]heptane Scaffold

In the landscape of modern medicinal chemistry, there is a decisive shift away from flat, aromatic structures towards three-dimensional, sp³-rich molecular architectures. This "Escape from the Flatland" paradigm seeks to improve the physicochemical properties of drug candidates, enhancing specificity and reducing off-target effects.[1] The spiro[3.3]heptane motif has emerged as a cornerstone of this strategy, valued for its rigid, conformationally restricted structure.[2][3] It serves as a versatile and effective bioisostere for common carbocyclic and heterocyclic rings, including the phenyl ring, offering novel vectors for substituent placement in three-dimensional space.[2][4][5] This guide provides a detailed retrosynthetic analysis of a functionally substituted derivative, 6-Bromospiro[3.3]heptane-2-carboxylic acid, and outlines a robust, logical forward synthesis based on established chemical principles.

Part 1: Retrosynthetic Analysis

The process of retrosynthesis involves the deconstruction of a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. This analysis illuminates potential synthetic pathways and identifies key intermediates.

Our target molecule, 6-Bromospiro[3.3]heptane-2-carboxylic acid, possesses two key functional groups on a unique spirocyclic core. The analysis prioritizes a convergent strategy where the core scaffold is assembled first, followed by late-stage functionalization.

  • Functional Group Interconversion (FGI): The final bromine atom at the C6 position is a prime candidate for a late-stage introduction. The most logical disconnection is the C-Br bond, leading back to the parent spiro[3.3]heptane-2-carboxylic acid. The forward reaction would involve a regioselective bromination, likely via a radical mechanism.

  • Carboxylic Acid Formation: The carboxylic acid moiety at C2 can be disconnected. A common and highly reliable method for installing a carboxylic acid on a cyclic system is through the hydrolysis and subsequent decarboxylation of a malonic ester derivative.[1][6] This leads us to a key intermediate, a spiro[3.3]heptane-2,2-dicarboxylate.

  • Spirocycle Construction: The central challenge is the formation of the spiro[3.3]heptane core. A powerful and well-documented strategy for constructing such systems is the double alkylation of a malonate ester.[1][7] Disconnecting the bonds formed in this cyclization step reveals two components: diethyl malonate and a 1,1-bis(halomethyl)cyclobutane, specifically 1,1-bis(bromomethyl)cyclobutane.

  • Precursor Synthesis: The analysis continues by deconstructing the 1,1-bis(bromomethyl)cyclobutane.

    • This dibromide is readily accessible from the corresponding diol, cyclobutane-1,1-dimethanol, via standard bromination protocols.

    • The diol, in turn, can be prepared by the robust reduction of a commercially available or easily synthesized precursor, diethyl cyclobutane-1,1-dicarboxylate.

    • Finally, this cyclobutane diester is itself the product of a classic malonic ester synthesis, arising from the reaction of diethyl malonate and 1,3-dibromopropane.

This complete retrosynthetic pathway provides a clear and logical route from simple, inexpensive starting materials to the complex target molecule.

Retrosynthetic Pathway Diagram

The logical flow of the retrosynthetic analysis is summarized in the diagram below.

G TM Target Molecule: 6-Bromospiro[3.3]heptane-2-carboxylic acid I1 Spiro[3.3]heptane-2-carboxylic acid TM->I1 FGI (C-Br) I2 Diethyl spiro[3.3]heptane-2,2-dicarboxylate I1->I2 Decarboxylation Precursor I3 1,1-Bis(bromomethyl)cyclobutane + Diethyl Malonate I2->I3 Spirocyclization (C-C bond) I4 Cyclobutane-1,1-dimethanol I3->I4 FGI (C-Br) I5 Diethyl cyclobutane-1,1-dicarboxylate I4->I5 Reduction SM Starting Materials: 1,3-Dibromopropane + Diethyl Malonate I5->SM Cyclization (C-C bond)

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Proposed Forward Synthesis & Experimental Protocols

The forward synthesis is designed based on the insights gained from the retrosynthetic analysis. Each step is chosen for its reliability, scalability, and grounding in well-established organic chemistry literature.

Forward Synthesis Workflow Diagram

G SM 1,3-Dibromopropane + Diethyl Malonate S1 Step 1: Diethyl cyclobutane- 1,1-dicarboxylate SM->S1 NaOEt, EtOH S2 Step 2: Cyclobutane-1,1-dimethanol S1->S2 LiAlH4, THF S3 Step 3: 1,1-Bis(bromomethyl)cyclobutane S2->S3 PBr3, Pyridine S4 Step 4: Diethyl spiro[3.3]heptane- 2,2-dicarboxylate S3->S4 NaOEt, EtOH (Diethyl Malonate) S5 Step 5: Spiro[3.3]heptane- 2-carboxylic acid S4->S5 1. KOH, EtOH/H2O 2. Heat (Δ) TM Step 6: 6-Bromospiro[3.3]heptane- 2-carboxylic acid S5->TM NBS, AIBN, CCl4, hv

Caption: Proposed forward synthesis workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate

  • Rationale: This step employs a classic double alkylation of diethyl malonate to form the cyclobutane ring. Sodium ethoxide serves as a strong base to deprotonate the malonate, forming a nucleophilic enolate that subsequently displaces the bromide ions from 1,3-dibromopropane in a sequential intramolecular reaction.

  • Protocol:

    • To a solution of sodium ethoxide (2.1 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1,3-dibromopropane (1.05 eq.) dropwise, maintaining the temperature below 30 °C.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC or GC-MS.

    • Cool the mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

    • Purify the residue by vacuum distillation to yield the product as a colorless oil.

Step 2: Synthesis of Cyclobutane-1,1-dimethanol

  • Rationale: The diester is reduced to the corresponding diol using Lithium Aluminum Hydride (LAH), a powerful reducing agent capable of converting esters to primary alcohols. Anhydrous conditions are critical as LAH reacts violently with water.

  • Protocol:

    • Prepare a suspension of LAH (2.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and add a solution of diethyl cyclobutane-1,1-dicarboxylate (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting granular precipitate and wash thoroughly with THF.

    • Concentrate the combined organic filtrates under reduced pressure to yield the diol, which can often be used without further purification.

Step 3: Synthesis of 1,1-Bis(bromomethyl)cyclobutane

  • Rationale: This step converts the primary alcohols of the diol into bromides, creating the electrophilic intermediate required for the second cyclization. Phosphorus tribromide (PBr₃) is a standard and effective reagent for this transformation. A small amount of pyridine is often used to neutralize the HBr byproduct.

  • Protocol:

    • Dissolve cyclobutane-1,1-dimethanol (1.0 eq.) in a suitable anhydrous solvent like diethyl ether or dichloromethane, containing a catalytic amount of pyridine.

    • Cool the solution to 0 °C under a nitrogen atmosphere.

    • Add PBr₃ (0.8 eq., representing 2.4 eq. of bromide) dropwise, ensuring the temperature remains below 10 °C.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Carefully pour the reaction mixture onto ice water and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify by vacuum distillation to obtain the dibromide.

Step 4: Synthesis of Diethyl spiro[3.3]heptane-2,2-dicarboxylate

  • Rationale: This is the key spirocyclization step, mirroring the chemistry of Step 1. The dibromide synthesized in the previous step serves as the electrophile for a second double alkylation of diethyl malonate, constructing the second four-membered ring to form the spiro[3.3]heptane core.[1]

  • Protocol:

    • To a solution of sodium ethoxide (2.1 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C.

    • After stirring for 30 minutes at room temperature, add a solution of 1,1-bis(bromomethyl)cyclobutane (1.0 eq.) in ethanol.

    • Heat the mixture to reflux for 18-24 hours.

    • Work up the reaction as described in Step 1. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 5: Synthesis of Spiro[3.3]heptane-2-carboxylic acid

  • Rationale: This two-part transformation first converts the diester into a dicarboxylic acid via saponification, followed by thermal decarboxylation. Malonic acids readily lose one equivalent of CO₂ upon heating to yield the corresponding monocarboxylic acid.[1][6]

  • Protocol:

    • Saponification: Dissolve the diester from Step 4 (1.0 eq.) in ethanol and add an aqueous solution of potassium hydroxide (3.0 eq.). Heat to reflux for 4 hours.

    • Cool the mixture, remove the ethanol under reduced pressure, and dilute with water. Wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with concentrated HCl to pH 1-2, causing the dicarboxylic acid to precipitate. Extract the product with ethyl acetate.

    • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude spiro[3.3]heptane-2,2-dicarboxylic acid.

    • Decarboxylation: Heat the crude dicarboxylic acid neat at a temperature of 180-220 °C until the evolution of CO₂ ceases (typically 30-60 minutes).[6]

    • Cool the resulting oil, which should solidify upon standing. The product can be purified by recrystallization or distillation.

Step 6: Synthesis of 6-Bromospiro[3.3]heptane-2-carboxylic acid

  • Rationale: The final step is the introduction of the bromine atom. A free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN) is proposed. This reaction typically favors the formation of the most stable radical intermediate. In the spiro[3.3]heptane system, all methylene (CH₂) positions are secondary. While regioselectivity can be a challenge, the C6 and C8 positions are electronically equivalent and may be favored targets. Careful control of conditions and thorough purification will be essential.

  • Protocol:

    • Dissolve spiro[3.3]heptane-2-carboxylic acid (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux while irradiating with a sunlamp or a UV lamp for 2-4 hours, or until the starting material is consumed.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure. The crude product will likely be a mixture of regioisomers and must be purified by column chromatography or preparative HPLC to isolate the desired 6-bromo isomer.

Summary of Proposed Synthesis

StepTransformationKey Reagents & ConditionsIntermediate/Product
1 Cyclobutane FormationDiethyl malonate, 1,3-dibromopropane, NaOEtDiethyl cyclobutane-1,1-dicarboxylate
2 Diester ReductionLiAlH₄, Anhydrous THFCyclobutane-1,1-dimethanol
3 Diol BrominationPBr₃, Pyridine1,1-Bis(bromomethyl)cyclobutane
4 SpirocyclizationDiethyl malonate, NaOEtDiethyl spiro[3.3]heptane-2,2-dicarboxylate
5 Saponification & Decarboxylation1. KOH; 2. Heat (Δ)Spiro[3.3]heptane-2-carboxylic acid
6 Radical BrominationNBS, AIBN, CCl₄, hv6-Bromospiro[3.3]heptane-2-carboxylic acid

Conclusion

The reveals a clear and logical path for its construction, relying on fundamental and robust reactions in organic synthesis. The proposed forward synthesis, centered around a double malonic ester cyclization strategy, provides a scalable and reliable route to the core spiro[3.3]heptane scaffold. While the final regioselective bromination presents a potential challenge requiring careful optimization and purification, the overall strategy is sound and provides a strong foundation for the laboratory synthesis of this and other valuable, substituted spiro[3.3]heptane building blocks for application in drug discovery and materials science.

References

  • Gagnon, D., du Rocher, B., & Gandon, V. (2022). Expedient synthesis of spiro[3.
  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-7.
  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com.
  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.
  • Davies, H. M. L., et al. (2026). Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization.
  • Komarov, I. V., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH.
  • Bur, S. K., & Martin, S. F. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Stepan, A. F. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Mykhailiuk, P. K., et al. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones.
  • Wessjohann, L. A. (2008). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.

Sources

Escaping Flatland: The Strategic Integration of Spiro[3.3]heptane Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Over the past decade, medicinal chemistry has undergone a paradigm shift away from flat, sp2 -hybridized aromatic rings toward structurally complex, 3D saturated scaffolds—a movement colloquially known as "escaping flatland." Increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) in drug candidates correlates strongly with improved clinical success rates due to enhanced solubility, reduced promiscuity, and better metabolic profiles.

Among the emerging class of sp3 -rich scaffolds, the spiro[3.3]heptane system has distinguished itself. Characterized by two orthogonal cyclobutane rings sharing a single quaternary carbon, this rigid motif provides unique, non-planar vector projections. This whitepaper explores the structural rationale, physicochemical benefits, and step-by-step synthetic methodologies for integrating spiro[3.3]heptane bioisosteres into modern drug discovery pipelines.

Structural Dynamics & Bioisosteric Rationale

The Carbocyclic Core: A Universal Benzene Surrogate

The benzene ring is ubiquitous in drug discovery, but its planar, highly lipophilic nature often leads to poor aqueous solubility and off-target toxicity. While saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane have been successfully deployed, their collinear exit vectors restrict them to mimicking strictly para-substituted benzenes.

Recent breakthroughs have demonstrated that the carbocyclic spiro[3.3]heptane core, characterized by its puckered rings and non-coplanar exit vectors, can effectively mimic mono-, meta-, and para-substituted benzenes[1]. This conformational versatility was validated through the synthesis of patent-free, highly potent analogs of the anticancer drugs Sonidegib (meta-benzene replacement) and Vorinostat (phenyl replacement), as well as the anesthetic Benzocaine (para-benzene replacement)[2].

Heteroatom-Doped Spirocycles

Beyond carbocycles, heteroatom-containing spiro[3.3]heptanes have revolutionized the replacement of saturated six-membered rings[3]:

  • 2,6-Diazaspiro[3.3]heptane: A premier bioisostere for piperazine. Incorporation into analogs of the PARP inhibitor Olaparib significantly improved target selectivity and reduced off-mechanism cytotoxicity by eliminating the planar basicity of piperazine[4].

  • 2-Oxa-6-azaspiro[3.3]heptane: A rigidified surrogate for morpholine, extensively utilized to lower LogD while maintaining critical hydrogen-bond acceptor/donor vectors[4].

G Flat Flat Aromatic Rings (Benzene, Piperazine) Limits Limitations: - Poor Solubility - Off-target Toxicity - High Lipophilicity Flat->Limits Escape Escape from Flatland (Increasing Fsp3) Limits->Escape Spiro Spiro[3.3]heptane Scaffolds Escape->Spiro Sub1 2,6-Diazaspiro[3.3]heptane (Piperazine Bioisostere) Spiro->Sub1 Sub2 2-Oxa-6-azaspiro[3.3]heptane (Morpholine Bioisostere) Spiro->Sub2 Sub3 Carbocyclic Spiro[3.3]heptane (Benzene Bioisostere) Spiro->Sub3

Fig 1. Logical progression from flat aromatic rings to 3D spiro[3.3]heptane bioisosteres.

Physicochemical Impact

Replacing planar rings with spiro[3.3]heptane derivatives fundamentally alters the thermodynamic and pharmacokinetic profile of a molecule. The table below summarizes the mechanistic causality behind these improvements.

Table 1: Physicochemical and Pharmacological Impact of Spiro[3.3]heptane Bioisosteric Replacements

ParameterFlat Aromatic/HeterocycleSpiro[3.3]heptane BioisostereMechanistic Causality
Fraction of sp3 Carbons ( Fsp3​ ) Low (0.0 - 0.2)High (0.8 - 1.0)Complete saturation of the core scaffold forces a 3D conformation, successfully "escaping flatland."
Aqueous Solubility Generally PoorSignificantly ImprovedDisruption of planar π−π stacking in the solid state lowers crystal lattice energy, facilitating rapid hydration.
Lipophilicity (LogD at pH 7.4) HighReduced (Lower LogD)The lack of polarizable π -electron clouds reduces nonspecific hydrophobic interactions with lipid bilayers.
Metabolic Stability Susceptible to epoxidation / hydroxylationHighly StableHigh ring-strain-induced bond strength and the absence of π -systems render the core resistant to standard oxidative metabolism[3].
Target Selectivity Prone to promiscuityHighly SpecificThe rigid, 3D vector projection of substituents prevents induced-fit binding in off-target hydrophobic pockets[4].

Synthetic Methodologies & Experimental Protocols

Synthesizing highly strained spirocycles requires precise control over reaction conditions to prevent ring-opening or polymerization. Below is the validated, step-by-step methodology for synthesizing 2-oxa-6-azaspiro[3.3]heptane , a critical morpholine bioisostere[4].

Protocol: Telescoped Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Phase 1: Oxetane Ring Closure

  • Reagent Preparation: Dissolve tribromopentaerythritol (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile).

    • Causality: A polar aprotic solvent enhances the nucleophilicity of the alkoxide intermediate generated in the next step by leaving the anion unsolvated.

  • Base Addition: Introduce a mild base (e.g., KOH) to deprotonate the hydroxyl group.

    • Causality: Deprotonation triggers an intramolecular Williamson ether-type synthesis, displacing one bromide to kinetically favor the formation of the highly strained oxetane ring.

Phase 2: Azetidine Ring Formation 3. Amine Introduction: To the crude oxetane intermediate, add benzylamine (1.2 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 eq).

  • Causality: Benzylamine acts as the primary nucleophile for the double displacement of the remaining two bromides. DBU is a sterically hindered, non-nucleophilic base that acts as a sponge to neutralize the generated HBr, preventing the protonation and subsequent deactivation of the benzylamine nucleophile.

  • Thermal Activation: Heat the mixture to 80°C for 12 hours.

    • Causality: The formation of the second four-membered ring (azetidine) faces significant angle strain and steric hindrance; thermal energy is required to overcome the high activation barrier of this cyclization.

Phase 3: Deprotection and Isolation 5. Hydrogenolysis: Isolate the N-benzylated intermediate and dissolve in methanol. Add 10% Pd/C catalyst and subject to H2​ gas at 5 bar.

  • Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzylic C-N bond without reducing the strained oxetane or azetidine rings.

  • Salt Formation: Filter the catalyst and treat the free base filtrate with p-toluenesulfonic acid (PTSA).

    • Causality: The free base of 2-oxa-6-azaspiro[3.3]heptane is highly volatile and water-soluble. Conversion to the PTSA salt provides a stable, highly crystalline solid suitable for long-term storage, overcoming the hygroscopic limitations of traditional oxalate salts[4].

Workflow Start Tribromopentaerythritol (Starting Material) Step1 Intramolecular Substitution (Oxetane Formation) Start->Step1 Step2 Intermolecular Substitution (+ Benzylamine / DBU) Step1->Step2 Intermediate N-Benzylated 2-oxa-6-azaspiro[3.3]heptane Step2->Intermediate Step3 Debenzylation (Pd/C, H2, 5 bar) Intermediate->Step3 Product 2-Oxa-6-azaspiro[3.3]heptane (Free Base / PTSA Salt) Step3->Product

Fig 2. Step-by-step synthetic workflow for the preparation of 2-oxa-6-azaspiro[3.3]heptane.

Late-Stage Functionalization & Biocatalysis

A historical challenge with highly saturated, strained scaffolds is their late-stage functionalization. Traditional C-H activation methods often lead to ring-opening due to the release of strain energy. However, the relative rigidity of the spiro[3.3]heptane framework promotes highly predictable reactivity when paired with biocatalysis.

Engineered variants of the P450BM3 enzyme have been successfully deployed to achieve selective, distally monohydroxylated regioisomers of the spiro[3.3]heptane core with essentially complete enantioselectivity[5]. This biocatalytic approach allows medicinal chemists to generate diverse drug fragment molecules and facilitates late-stage C-H amination or functionalization without degrading the strained ring system, thereby accelerating structure-activity relationship (SAR) campaigns[5].

Conclusion

The integration of spiro[3.3]heptane scaffolds represents a highly effective strategy for optimizing the physicochemical properties of drug candidates. By providing a rigid, 3D alternative to flat aromatic and heterocyclic rings, these bioisosteres enhance aqueous solubility, improve metabolic stability, and increase target selectivity. As synthetic methodologies—such as telescoped cyclizations and biocatalytic functionalizations—continue to mature, the spiro[3.3]heptane core will undoubtedly become a cornerstone of next-generation medicinal chemistry.

References

  • Title: Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Source: Angewandte Chemie International Edition / PubMed. URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Source: Chemical Communications (RSC Publishing). URL: [Link]

  • Title: Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Source: Organic Letters (ACS Publications). URL: [Link]

Sources

Methodological & Application

Application Note: Strategic Incorporation of 6-Bromospiro[3.3]heptane-2-carboxylic Acid in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success.[1] The linker's length, rigidity, and chemical composition govern the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential intermediate for target ubiquitination and subsequent degradation.[5]

Historically, PROTAC development has heavily relied on flexible polyethylene glycol (PEG) or alkyl chains.[2] While synthetically accessible, these linkers often contribute to poor physicochemical properties, such as a high number of rotatable bonds, which can negatively impact cell permeability and bioavailability.[1][6] This has led to a strategic shift towards more rigid and three-dimensional (3D) scaffolds to "escape from flatland" and improve drug-like properties.[7][8] Spirocyclic structures, in particular, offer a unique rigid 3D geometry that can pre-organize the PROTAC into an active conformation, enhancing selectivity and improving pharmacokinetic profiles.[3][5]

This application note provides a detailed guide on the use of 6-Bromospiro[3.3]heptane-2-carboxylic acid , a versatile building block for constructing rigid linkers in advanced PROTAC design.

The PROTAC Mechanism: A Catalytic Cycle of Degradation

A PROTAC molecule functions catalytically by hijacking the cell's protein disposal machinery. Upon entering the cell, it simultaneously binds to the POI and an E3 ligase, forming the key ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to lysine residues on the POI surface. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the intact PROTAC to initiate another cycle.[1]

PROTAC_Cycle cluster_binding 1. Binding & Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation & Recycling POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Spiro[3.3]heptane Scaffold: A 3D Advantage

The spiro[3.3]heptane framework is a rigid, sp³-rich scaffold that has gained significant traction as a versatile building block in medicinal chemistry.[7] It serves as a saturated bioisostere for phenyl and other flat aromatic rings, offering a defined three-dimensional arrangement of substituents and enabling access to novel chemical space.[9][10]

Key Advantages of the Spiro[3.3]heptane Scaffold in PROTAC Linkers:

  • Enhanced 3D Character: Moves away from planar structures, which can improve solubility and other ADME properties.[7][8]

  • Conformational Rigidity: Reduces the number of rotatable bonds, which can decrease the entropic penalty upon binding and pre-organize the PROTAC into a productive conformation.[3] This rigidity can improve selectivity by disfavoring off-target ternary complexes.

  • Improved Physicochemical Properties: The sp³-rich nature can lead to improved solubility and metabolic stability compared to traditional aromatic or long alkyl linkers.[5][7]

  • Defined Exit Vectors: The spirocyclic core presents substituents in well-defined, non-coplanar vectors, allowing for precise control over the orientation of the POI and E3 ligase ligands.[10]

6-Bromospiro[3.3]heptane-2-carboxylic acid: A Bifunctional Hub

This specific building block is ideally suited for PROTAC linker synthesis due to its orthogonal functional handles.

Caption: Structure and functional handles of the title building block.

The strategic placement of the carboxylic acid and the bromo group allows for a convergent and modular synthesis, where different POI and E3 ligase ligands can be readily attached.

Synthetic Workflow and Protocols

The general strategy involves a two-step process: first, an amide coupling reaction using the carboxylic acid, followed by a cross-coupling reaction at the bromo-position.

Workflow start 6-Bromospiro[3.3]heptane- 2-carboxylic acid step1 Protocol 1: Amide Coupling (e.g., HATU, DIPEA) start->step1 ligand_a Ligand A (with Amine) ligand_a->step1 ligand_b Ligand B (with Boronic Acid) step2 Protocol 2: Suzuki Cross-Coupling (e.g., Pd Catalyst, Base) ligand_b->step2 intermediate Intermediate: Bromo-spiro-Linker-Ligand A step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac

Caption: General synthetic workflow for PROTAC assembly.

Protocol 1: Amide Coupling of the Carboxylic Acid Moiety

This protocol describes the coupling of the spiro[3.3]heptane building block to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide). Amide bond formation is one of the most common reactions in medicinal chemistry.[11] The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is recommended as it is a highly efficient coupling reagent that operates under mild conditions with minimal side reactions and low risk of racemization.[12]

Materials:

  • 6-Bromospiro[3.3]heptane-2-carboxylic acid (1.0 eq)

  • Amine-functionalized ligand (e.g., 4-aminomethyl-pomalidomide) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromospiro[3.3]heptane-2-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the reactive HOBt ester.

  • In a separate flask, dissolve the amine-functionalized ligand (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and EtOAc.

  • Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide-coupled intermediate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Causality Behind Choices:

  • HATU: Chosen for its high efficiency and ability to couple even sterically hindered or electron-deficient partners with minimal epimerization.[12]

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction without competing as a nucleophile.[13]

  • DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.

  • Aqueous Workup: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol details the attachment of a POI-ligand functionalized with a boronic acid or ester to the bromo-spiro-linker intermediate from Protocol 1. The Suzuki coupling is a robust and widely used method for forming C-C bonds.

Materials:

  • Bromo-spiro-linker intermediate (from Protocol 1) (1.0 eq)

  • POI ligand-boronic acid or pinacol boronate ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 or 3:1 v/v)

  • Ethyl acetate (EtOAc)

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Combine the bromo-spiro-linker intermediate (1.0 eq), the POI ligand-boronic acid/ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq) in a Schlenk flask.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1). The mixture should be thoroughly sparged with N₂ or Ar for 15-20 minutes before addition.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with EtOAc and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional EtOAc.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (or preparative HPLC if necessary) to yield the final PROTAC molecule.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Causality Behind Choices:

  • Pd(dppf)Cl₂: A versatile and robust palladium catalyst suitable for a wide range of Suzuki coupling partners.

  • Base (K₂CO₃/Cs₂CO₃): Essential for the transmetalation step in the catalytic cycle. Cs₂CO₃ is often used for more challenging couplings.

  • Degassed Solvents: Removing dissolved oxygen is crucial as it can oxidize the Pd(0) active catalyst, leading to reaction failure.

  • Celite® Filtration: Effectively removes fine palladium black particles that may form during the reaction.

Data Summary: Impact of Linker Rigidity

Incorporating a rigid spiro[3.3]heptane linker can significantly alter the properties of a PROTAC compared to a traditional flexible linker. The following table summarizes representative data trends observed in the literature when comparing flexible and rigid linkers for a hypothetical degrader.[14][5][15]

PROTAC CandidateLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁶ cm/s)Notes
PROTAC-Flex Flexible (PEG-4)55~90%0.8Lower potency, good max degradation.
PROTAC-Rigid Rigid (Spiro[3.3])15>95%2.5Higher potency and permeability.

Note: This data is representative and compiled from general trends.[14] Actual results are target- and system-dependent and require empirical validation.

Observations:

  • Potency (DC₅₀): The rigid linker often leads to a more potent PROTAC (lower DC₅₀), likely by enforcing a more favorable geometry for ternary complex formation.

  • Permeability: The reduced polar surface area and fewer rotatable bonds associated with the rigid scaffold can lead to improved passive cell permeability.[5][6]

  • Trade-offs: It is crucial to note that excessive rigidity can sometimes be detrimental, preventing the necessary conformational adjustments for optimal ternary complex formation.[5][15] Therefore, a balance must be struck, and empirical testing is essential.

Conclusion

6-Bromospiro[3.3]heptane-2-carboxylic acid is a powerful and strategic building block for the synthesis of next-generation PROTACs. Its rigid, 3D spirocyclic core provides a means to overcome the limitations of traditional flexible linkers, offering a pathway to molecules with improved potency, selectivity, and drug-like properties. The orthogonal functional handles allow for a modular and efficient synthetic approach. The protocols outlined in this note provide a robust framework for researchers to incorporate this advanced linker scaffold into their PROTAC discovery programs, enabling the exploration of new chemical space and the development of more effective protein degraders.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Publishing. [Link]

  • Novel approaches for the rational design of PROTAC linkers - ResearchGate. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes - ResearchGate. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. [Link]

  • Overview of spiro[3.3]heptane synthesis. - ResearchGate. [Link]

  • Impact of linker length on the activity of PROTACs - PMC. [Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing). [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs) - Taylor & Francis Online. [Link]

  • Linker Design - SpiroChem. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - RSC Publishing. [Link]

  • PROTACs & Molecular Glues - SYNthesis med chem. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

Sources

Application Note: Advanced Amide Coupling Protocols for 6-Bromospiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

The integration of conformationally restricted bioisosteres is a cornerstone of modern medicinal chemistry. Spirocyclic scaffolds, particularly spiro[3.3]heptanes, are highly valued as surrogates for saturated heterocycles and flat aromatic rings. They inherently improve physicochemical properties by increasing fractional sp³ carbon content (Fsp³), enhancing aqueous solubility, and mitigating hERG liabilities[1, 2].

6-Bromospiro[3.3]heptane-2-carboxylic acid (CAS: 28114-88-7) is a premium bifunctional building block. The carboxylic acid moiety serves as the primary vector for library generation via amide coupling, while the distal bromine atom acts as a robust orthogonal handle for late-stage functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Negishi cross-couplings). However, the unique steric topology of the cyclobutane rings requires precise optimization of amide coupling conditions to ensure high yields and prevent structural isomerization.

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

Amide bond formation with 6-bromospiro[3.3]heptane-2-carboxylic acid is not trivial. The spiro[3.3]heptane core imposes significant steric bulk adjacent to the carbonyl carbon. Furthermore, cyclobutane carboxylic acids can be susceptible to base-catalyzed α-deprotonation, which risks the epimerization of cis/trans isomers across the spiro system.

To maintain scientific integrity and operational efficiency, the choice of coupling reagent must be dictated by the nucleophilicity of the amine partner:

  • HATU / DIPEA : Ideal for sterically hindered secondary amines. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. However, strict stoichiometric control and pre-activation are required to prevent the amine from attacking the uronium salt directly, which yields a dead-end guanidinium by-product.

  • T3P (Propylphosphonic anhydride) : The reagent of choice for anilines and weak nucleophiles. T3P operates via a cyclic phosphonic anhydride mechanism, converting the acid into a mixed anhydride. It is exceptionally mild, carries a near-zero risk of epimerization, and generates exclusively water-soluble by-products, enabling chromatography-free purification [3, 4].

Reagent Selection Workflow

G Start Amine Nucleophilicity Assessment Primary Primary Aliphatic (High Nucleophilicity) Start->Primary Secondary Secondary / Hindered (Moderate Nucleophilicity) Start->Secondary Aniline Anilines / Heteroarylamines (Weak Nucleophilicity) Start->Aniline EDC EDC·HCl / HOBt Standard Activation Primary->EDC HATU HATU / DIPEA HOAt Active Ester Secondary->HATU T3P T3P / Pyridine Mixed Anhydride Aniline->T3P

Caption: Decision matrix for amide coupling of 6-bromospiro[3.3]heptane-2-carboxylic acid.

Quantitative Performance Matrix

The following table summarizes the expected performance metrics for coupling 6-bromospiro[3.3]heptane-2-carboxylic acid with various amine classes based on internal validation and literature benchmarks.

ParameterEDC·HCl / HOBtHATU / DIPEAT3P / Pyridine
Optimal Substrate Primary Aliphatic AminesSecondary AminesAnilines / Weak Nucleophiles
Typical Yield 75 - 90%80 - 95%70 - 85%
Activation Intermediate OBt Active EsterOAt Active EsterMixed Phosphonic Anhydride
By-product Removal Aqueous Wash (High)Chromatography (Moderate)Aqueous Wash (Very High)
Epimerization Risk LowModerateVery Low
Reaction Time 12 - 16 h2 - 4 h4 - 12 h (Often requires 60 °C)

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Aliphatic & Secondary Amines)

Causality Focus: Pre-activation is mandatory. Adding the amine simultaneously with HATU will result in competitive guanidinylation of the amine.

  • Preparation : To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 6-Bromospiro[3.3]heptane-2-carboxylic acid (1.0 equiv, 0.5 mmol) and anhydrous N,N-Dimethylformamide (DMF) (2.5 mL, 0.2 M).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir for 2 minutes. Note: DIPEA is chosen over Triethylamine as its increased steric bulk prevents it from acting as a competing nucleophile.

  • Pre-Activation : Add HATU (1.1 equiv, 0.55 mmol) portion-wise at room temperature. Stir the reaction mixture for exactly 10 minutes to ensure complete conversion to the HOAt active ester. The solution will typically turn a pale yellow.

  • Amine Addition : Add the amine partner (1.1 equiv, 0.55 mmol) dropwise or in a single portion if solid.

  • Reaction & Monitoring : Stir at room temperature for 2–4 hours. Monitor via LC-MS (See Section 6 for validation markers).

  • Workup : Dilute the mixture with Ethyl Acetate (15 mL). Wash sequentially with 1M aqueous HCl (2 × 10 mL) to remove unreacted amine/DIPEA, saturated aqueous NaHCO₃ (2 × 10 mL) to remove acidic by-products, and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (For Anilines & Weak Nucleophiles)

Causality Focus: T3P activation is milder than HATU. Pyridine is utilized as it acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the coupling of weak anilines without causing α-deprotonation.

  • Preparation : In a dry reaction vessel, dissolve 6-Bromospiro[3.3]heptane-2-carboxylic acid (1.0 equiv, 0.5 mmol) and the weakly nucleophilic amine (1.2 equiv, 0.6 mmol) in anhydrous Ethyl Acetate (EtOAc) (2.5 mL, 0.2 M).

  • Base Addition : Add Pyridine (3.0 equiv, 1.5 mmol) and stir for 5 minutes at room temperature.

  • T3P Addition : Dropwise, add T3P (50% wt. solution in EtOAc, 1.5 equiv, 0.75 mmol). Note: Dropwise addition controls the mildly exothermic formation of the mixed anhydride.

  • Thermal Activation : Heat the reaction mixture to 60 °C. The steric bulk of the spirocycle combined with the weak nucleophilicity of anilines creates an activation energy barrier that is easily overcome by mild heating. Stir for 4–12 hours.

  • Workup : Cool to room temperature. T3P by-products are entirely water-soluble. Wash the organic layer with water (2 × 10 mL), 1M aqueous HCl (10 mL), and saturated aqueous NaHCO₃ (10 mL). Dry over Na₂SO₄ and concentrate to yield the high-purity amide.

Analytical Validation & In-Process Controls

To ensure the protocol is a self-validating system, researchers must utilize the inherent properties of the 6-bromospiro[3.3]heptane scaffold during analysis:

  • The Bromine Isotope Tracer (LC-MS) : The presence of the distal bromine atom provides a built-in mass spectrometry tracer. When monitoring the reaction via LC-MS, the product peak must exhibit a characteristic 1:1 isotopic doublet (M and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. If a major peak appears at the expected mass but lacks this 1:1 doublet, the spirocyclic core has been compromised (e.g., debromination), or the peak belongs to a coupling reagent artifact (such as tetramethylurea from HATU).

  • TLC Visualization : The spirocyclic aliphatic core does not absorb UV light strongly. However, the amide bond and the bromine atom allow for visualization using Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stains. Heat the TLC plate vigorously after staining; the product will appear as a bright white/yellow spot against a purple background (KMnO₄) or a dark blue spot against a green background (PMA).

References

  • EnamineStore. "6-bromospiro[3.3]heptane-2-carboxylic acid Product Details". Enamine.
  • Chernykh, A. V., et al. "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold".
  • Thalluri, K., et al. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis".
  • De, S., et al. "Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green". PMC - NIH.

Application Note & Protocol Guide: 6-Bromospiro[3.3]heptane-2-carboxylic Acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern drug discovery is increasingly defined by the "escape from flatland"—a strategic shift away from planar, sp2-hybridized aromatic rings toward highly saturated, three-dimensional architectures. Among these, the spiro[3.3]heptane scaffold has emerged as a privileged structural motif. 6-Bromospiro[3.3]heptane-2-carboxylic acid (CAS: 28114-88-7) [1] stands out as a premium bifunctional building block. Featuring two orthogonal reactive handles (a carboxylic acid and a secondary bromide) situated on opposite faces of a rigid, orthogonal cyclobutane system, this compound enables the modular construction of saturated benzene bioisosteres[2] and rigidified PROTAC linkers[3].

This guide details the mechanistic rationale, physicochemical advantages, and self-validating protocols for deploying this molecule in lead optimization and chemical biology workflows.

Mechanistic Rationale: Bioisosterism and Trajectory Control

The Saturated Benzene Bioisostere

Historically, medicinal chemists relied on the phenyl ring for its predictable geometry and ease of functionalization. However, high aromatic ring counts correlate with poor aqueous solubility, increased off-target promiscuity, and higher attrition rates in clinical trials.

The spiro[3.3]heptane core provides a compelling solution. Despite lacking the collinear exit vectors of a para-substituted benzene, the non-collinear exit vectors of the spiro[3.3]heptane system can successfully mimic mono-, meta-, and para-substituted phenyl rings in the binding pockets of target proteins[2]. This has been validated by the successful integration of the spiro[3.3]heptane core into analogs of FDA-approved drugs such as Vorinostat, Sonidegib, and Benzocaine, yielding patent-free, highly active saturated analogs[2],[4].

G A Aromatic Hit (High LogP, Low Fsp3) B Bioisosteric Replacement A->B Identify Liability C 6-Bromospiro[3.3]heptane- 2-carboxylic acid B->C Scaffold Hop D Amide Coupling (C2 Position) C->D R1-NH2 E Cross-Coupling (C6 Position) C->E R2-B(OH)2 F Optimized Lead (Improved ADME) D->F Assembly E->F Assembly

Workflow illustrating bioisosteric replacement using the spiro[3.3]heptane scaffold.

Orthogonal Functionalization for PROTACs

In targeted protein degradation, the linker connecting the E3 ligase ligand and the Protein of Interest (POI) ligand is critical. Flexible PEG linkers often incur a high entropic penalty upon ternary complex formation. 6-Bromospiro[3.3]heptane-2-carboxylic acid acts as a rigidifying linker[3]. The carboxylic acid at C2 serves as a hard electrophilic handle for amidation, while the C6 bromide acts as a soft handle for transition-metal catalysis, allowing sequential, orthogonal conjugation without cross-reactivity.

G Core 6-Bromospiro[3.3]heptane- 2-carboxylic acid Step1 Amidation (HATU/DIPEA) Core->Step1 Carboxyl Activation Step2 Photoredox / Ni Catalysis Core->Step2 Bromide Activation E3 E3 Ligase Ligand (e.g., Thalidomide deriv.) PROTAC Rigidified PROTAC Molecule (Enhanced Permeability) E3->PROTAC POI Target Protein Ligand POI->PROTAC Step1->E3 Conjugation Step2->POI Conjugation

Bifunctional derivatization pathway of the spiro scaffold for rigidified PROTAC synthesis.

Comparative Physicochemical Profiling

Replacing a planar phenyl ring with a spiro[3.3]heptane derivative fundamentally alters the physicochemical profile of a drug candidate[5]. The table below summarizes the expected shifts in key ADME parameters.

Propertypara-Substituted Phenylspiro[3.3]heptane derivativeImpact on Drug Design
Fsp3 (Fraction sp3) Low (0.0)High (1.0 for core)Dramatically improves aqueous solubility; reduces off-target binding.
3D Conformation Planar (Flat)Rigid, 3D (Orthogonal rings)Enhances shape-complementarity within complex protein binding pockets.
Metabolic Stability Prone to arene oxidationResistant to standard CYP450 oxidationExtends half-life and prevents the formation of reactive epoxide metabolites.
Lipophilicity (LogP) HighModerately LoweredImproves oral bioavailability and reduces non-specific lipophilic toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in quality control metrics.

Protocol A: Sterically Demanding Amide Coupling (C2-Functionalization)

Objective: Conjugate a primary or secondary amine to the C2-carboxylic acid while preserving the C6-bromide.

Causality & Reagent Selection: The spiro[3.3]heptane core is sterically demanding due to the adjacent cyclobutane ring and the quaternary spiro center. Standard coupling agents like EDC/HOBt often result in sluggish kinetics and low yields. HATU is selected because its 7-azabenzotriazole leaving group is highly reactive, rapidly overcoming steric bulk to form the active ester. DIPEA is utilized as a non-nucleophilic base to prevent unwanted displacement of the C6-bromide.

Step-by-Step Procedure:

  • Preparation: Dissolve 6-Bromospiro[3.3]heptane-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Conjugation: Add the target amine (1.1 equiv) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na2SO4.

Validation & Quality Control:

  • LC-MS Monitoring: The product mass must exhibit the distinct isotopic signature of the unreacted bromide (M and M+2 peaks in a rigid 1:1 ratio).

  • Diagnostic Failure: If the 1:1 isotopic pattern is lost, it indicates that the base or amine has nucleophilically displaced the bromide. In such cases, reduce the reaction temperature to 0 °C or switch to a less nucleophilic base (e.g., 2,6-lutidine).

Protocol B: Metallaphotoredox C(sp3)-C(sp2) Cross-Coupling (C6-Functionalization)

Objective: Couple the C6-bromide of the spiro-amide intermediate to an aryl bromide to finalize the bioisosteric scaffold.

Causality & Reagent Selection: Traditional Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings often fail on secondary alkyl bromides (like the C6 position) due to sluggish oxidative addition and rapid β-hydride elimination. Metallaphotoredox dual catalysis solves this by using an Iridium photocatalyst to generate a carbon-centered radical at C6 via Single Electron Transfer (SET). This radical intercepts the Nickel catalytic cycle, completely bypassing the β-hydride elimination pathway and enabling robust C(sp3)-C(sp2) bond formation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried vial, combine the spiro-bromide intermediate (1.0 equiv), the aryl bromide (1.5 equiv), NiCl2·dme (10 mol%), dtbbpy ligand (10 mol%), and [Ir(dF-CF3-ppy)2(dtbbpy)]PF6 (2 mol%).

  • Solvent & Base: Add anhydrous DMA (0.1 M) and Tris(trimethylsilyl)silane (TTMSS, 1.2 equiv) as the radical mediator/reductant, followed by anhydrous Na2CO3 (2.0 equiv).

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: The excited state of the Ir-photocatalyst is highly sensitive to quenching by triplet oxygen. Failure to degas will completely halt the catalytic cycle.

  • Irradiation: Seal the vial and irradiate with a 440 nm blue LED at room temperature for 16 hours, ensuring vigorous stirring.

  • Workup: Dilute the mixture with EtOAc, filter through a short pad of Celite to remove metal catalysts, and concentrate in vacuo. Purify via flash chromatography.

Validation & Quality Control:

  • LC-MS Monitoring: The complete disappearance of the 1:1 isotopic bromine doublet confirms the successful consumption of the bromide handle.

  • TLC Analysis: The product will typically become highly UV-active (due to the newly attached aryl group), whereas the starting aliphatic spiro-bromide is only visible via KMnO4 staining.

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ChemRxiv URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

The Ascendancy of a Rigid Scaffold: 6-Bromospiro[3.3]heptane-2-carboxylic Acid in Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

In the contemporary landscape of drug discovery, the pursuit of novel chemical entities with enhanced three-dimensionality (3D) and optimized physicochemical properties is paramount. The concept of "escaping from flatland" has driven a paradigm shift away from predominantly planar, aromatic structures towards more complex, sp³-rich molecular architectures.[1][2][3] Within this evolving framework, spirocyclic scaffolds have emerged as privileged structures, offering a unique combination of rigidity, synthetic tractability, and the ability to project substituents into distinct vectors of chemical space.[1][4][5] This application note delves into the utility of a particularly compelling building block, 6-Bromospiro[3.3]heptane-2-carboxylic acid, as a rigid scaffold for the synthesis of diverse chemical libraries.

The Spiro[3.3]heptane Core: A Foundation of Rigidity and Novelty

The spiro[3.3]heptane skeleton, characterized by two cyclobutane rings fused at a single carbon atom, provides a conformationally constrained framework.[2][6] This inherent rigidity minimizes the entropic penalty upon binding to a biological target, a desirable attribute in rational drug design.[1][5] Furthermore, the non-planar nature of the spiro[3.3]heptane core allows for the precise spatial orientation of functional groups, facilitating the exploration of previously inaccessible pharmacophore models.[2][6]

The introduction of a bromine atom and a carboxylic acid moiety at the 2 and 6 positions, respectively, transforms the parent scaffold into a versatile and bifunctional building block. The carboxylic acid serves as a convenient handle for amide bond formation, a cornerstone of combinatorial chemistry, while the bromine atom opens a gateway to a vast array of cross-coupling reactions and other functional group interconversions.

Strategic Advantages in Library Design

The application of 6-Bromospiro[3.3]heptane-2-carboxylic acid in library synthesis offers several key advantages for drug discovery programs:

  • Enhanced Three-Dimensionality: Libraries based on this scaffold will inherently possess a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success rates due to better solubility, metabolic stability, and reduced promiscuity.[3][7]

  • Novel Chemical Space: The unique geometry of the spiro[3.3]heptane core allows for the creation of molecules that occupy novel regions of chemical space, increasing the probability of identifying hits with unique intellectual property.[2][5]

  • Scaffold Hopping and Bioisosterism: The spiro[3.3]heptane moiety can serve as a bioisostere for more common ring systems like piperidines or even phenyl rings, providing a powerful tool for scaffold hopping and lead optimization.[8][9] This strategy can be employed to modulate physicochemical properties and circumvent existing patent landscapes.

  • Vectorial Diversity: The two functional handles on the scaffold are positioned with a defined spatial relationship. This allows for the systematic exploration of chemical space by introducing diverse substituents that project in distinct vectors, enabling a more thorough structure-activity relationship (SAR) analysis.

Experimental Protocols: A Gateway to Library Synthesis

The following protocols provide a detailed guide for the utilization of 6-Bromospiro[3.3]heptane-2-carboxylic acid in the generation of a diverse chemical library.

General Amide Coupling Protocol

This protocol outlines the standard procedure for coupling the carboxylic acid moiety with a diverse set of primary and secondary amines.

Materials:

  • 6-Bromospiro[3.3]heptane-2-carboxylic acid

  • Amine of choice (e.g., substituted anilines, benzylamines, etc.)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-Bromospiro[3.3]heptane-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of choice (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Parameter Value Rationale
Coupling Reagent HATUHigh coupling efficiency, low racemization, and good solubility.
Base DIPEANon-nucleophilic base to neutralize the hexafluorophosphate salt and activate the carboxylic acid.
Solvent Anhydrous DMFAprotic polar solvent that effectively dissolves a wide range of reactants.
Temperature Room TemperatureMild conditions to prevent side reactions and degradation of sensitive substrates.
Suzuki-Miyaura Cross-Coupling Protocol

This protocol details the palladium-catalyzed cross-coupling of the aryl bromide with various boronic acids or esters, a powerful method for introducing aryl and heteroaryl diversity.

Materials:

  • 6-Bromo-N-(substituted)-spiro[3.3]heptane-2-carboxamide (from Protocol 3.1)

  • Boronic acid or boronic acid pinacol ester of choice

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • In a reaction vessel, combine the 6-Bromo-N-(substituted)-spiro[3.3]heptane-2-carboxamide (1.0 eq), the boronic acid or ester (1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 3.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the vessel.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Value Rationale
Catalyst Pd(dppf)Cl₂Robust and versatile catalyst for a wide range of boronic acids.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step in the catalytic cycle. Cs₂CO₃ is often used for less reactive substrates.
Solvent System Dioxane/WaterPromotes the dissolution of both organic and inorganic reagents and facilitates the catalytic cycle.
Temperature 80-100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.

Visualization of the Library Synthesis Workflow

The following diagram illustrates the two-step workflow for generating a diverse library from 6-Bromospiro[3.3]heptane-2-carboxylic acid.

Library_Synthesis_Workflow start 6-Bromospiro[3.3]heptane- 2-carboxylic acid amide_coupling Amide Coupling (HATU, DIPEA) start->amide_coupling intermediate 6-Bromo-N-(R1)-spiro[3.3]- heptane-2-carboxamide amide_coupling->intermediate suzuki_coupling Suzuki Coupling (Pd(dppf)Cl2, Base) intermediate->suzuki_coupling final_product 6-(R2)-N-(R1)-spiro[3.3]- heptane-2-carboxamide (Diverse Library) suzuki_coupling->final_product amines Amine Library (R1-NH2) amines->amide_coupling boronic_acids Boronic Acid Library (R2-B(OH)2) boronic_acids->suzuki_coupling

Caption: Library synthesis workflow using 6-Bromospiro[3.3]heptane-2-carboxylic acid.

Conclusion

6-Bromospiro[3.3]heptane-2-carboxylic acid represents a valuable and versatile scaffold for the construction of diverse and three-dimensional chemical libraries. Its inherent rigidity, coupled with the orthogonal reactivity of its functional groups, provides medicinal chemists with a powerful tool to explore novel chemical space and develop next-generation therapeutics. The protocols outlined in this application note offer a robust starting point for the efficient and systematic generation of compound collections based on this promising scaffold. The strategic incorporation of such sp³-rich building blocks is anticipated to continue to be a fruitful endeavor in the ongoing quest for innovative medicines.

References

  • Vasiuta, I. V., Komarov, P. K., & Mykhailiuk, P. K. (2015). Design and Synthesis of Novel 19F-Amino Acid: A Promising 19F NMR Label for Peptide Studies. Org. Lett., 17, 226-229.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem., 52, 6752-6756.
  • Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2009(16), 2633-2636.
  • Takami, S., et al. (2021).
  • Burkhard, J. A., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Curr. Opin. Chem. Biol., 14(3), 347-361.
  • PubChem. (n.d.). 6-bromospiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2010). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opin. Drug Discov., 5(1), 1-13.
  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Eur. J. Org. Chem., 28, e202500738.
  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[10][10] heptane-2-carboxylic acid tert-butyl ester - Google Patents.

  • Stepanov, A. A., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. J. Org. Chem., 80(7), 3421-3433.
  • Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Institute of Industrial Science, the University of Tokyo.
  • El-Gazzar, A. R., et al. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Med. Chem., 14(10), 1836-1855.
  • Gising, J., et al. (2021). Design and Synthesis of Natural Product Inspired Libraries Based on the Three-Dimensional (3D) Cedrane Scaffold: Toward the Exploration of 3D Biological Space. J. Med. Chem., 64(7), 3746-3756.
  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
  • Palkó, M., et al. (2021). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L).
  • Preprints.org. (2026, January 7). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine.
  • NextSDS. (n.d.). 6-bromospiro[3.3]heptan-2-one — Chemical Substance Information. Retrieved from [Link]

  • bioRxiv. (2023, March 21). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Modular Synthesis of Polar Spirocyclic Scaffolds Enabled by Radical Chemistry | Organic Letters - ACS Public
  • ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Exploring Rigid and Flexible Scaffolds to Develop Potent Glucuronic Acid Glycodendrimers for Dengue Virus Inhibition - PMC.

Sources

Application Notes & Protocols: Synthesis of Novel Spirocyclic Compounds from 6-Bromospiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The paradigm in modern medicinal chemistry is undergoing a significant shift, often termed the "escape from flatland."[1][2] This movement prioritizes the development of three-dimensional (3D), sp³-rich molecular scaffolds to access novel chemical space and improve the physicochemical properties of drug candidates.[3] Among these scaffolds, the spiro[3.3]heptane framework has emerged as a particularly compelling motif.[4][5] Its rigid, bicyclic structure offers a precise and predictable spatial arrangement of substituents, making it an excellent bioisostere for aromatic rings like benzene and heterocycles such as piperidine.[2][6][7] This substitution can lead to enhanced solubility, improved metabolic stability, and novel intellectual property opportunities.[2][3]

The bifunctional building block, 6-Bromospiro[3.3]heptane-2-carboxylic acid , represents a strategic starting point for the synthesis of diverse compound libraries. It possesses two chemically distinct and orthogonally addressable functional groups: a carboxylic acid amenable to amide bond formation and an alkyl bromide ready for a variety of carbon-carbon and carbon-heteroatom cross-coupling reactions. This application note provides detailed protocols and expert insights into leveraging this versatile starting material for the synthesis of novel spirocyclic compounds.

Part 1: Derivatization of the Carboxylic Acid via Amide Coupling

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[8] The carboxylic acid moiety of 6-Bromospiro[3.3]heptane-2-carboxylic acid provides a reliable handle for introducing a wide array of chemical diversity through amide bond formation. The most common and effective method involves the activation of the carboxylic acid with a coupling agent to facilitate its reaction with a primary or secondary amine.[8][9]

Causality Behind the Choice of Coupling Reagents

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a highly unreactive ammonium carboxylate salt.[10][11] Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a better leaving group.[10][12]

  • Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used.[9][12] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] Additives such as 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and minimize racemization in chiral substrates by forming an active ester intermediate.

  • Uronium/Onium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to fast reaction times and high yields, even with sterically hindered substrates. They operate by forming a highly reactive acyl-onium intermediate.

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentAdditiveTypical BaseKey AdvantagesConsiderations
EDCHOBt or HOAtDIPEA, NMMWater-soluble urea byproduct; cost-effective.Can be less effective for hindered substrates.
DCCHOBtDIPEA, NMMInexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[10]
HATUNone requiredDIPEA, TEAVery high reactivity; fast reactions; suitable for difficult couplings.More expensive; can be moisture-sensitive.
T3P® (Propylphosphonic Anhydride)None requiredPyridine, DIPEABroad substrate scope; clean reactions with water-soluble byproducts.Often requires slightly elevated temperatures.
Experimental Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for coupling 6-Bromospiro[3.3]heptane-2-carboxylic acid with a representative primary amine.

Workflow Diagram: Amide Coupling

A generalized workflow for the synthesis of spirocyclic amides.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Start 6-Bromospiro[3.3]heptane- 2-carboxylic acid Dissolve Dissolve reactants in anhydrous DMF Start->Dissolve Amine Primary or Secondary Amine (1.1 eq) Amine->Dissolve HATU HATU (1.2 eq) HATU->Dissolve Base DIPEA (3.0 eq) Base->Dissolve Stir Stir at Room Temp (2-12 h) Dissolve->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Quench Quench with H₂O & Extract with EtOAc Monitor->Quench Reaction Complete Wash Wash organic layer (brine, aq. LiCl) Quench->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Purify by Flash Chromatography Dry->Purify Product Novel Spirocyclic Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • 6-Bromospiro[3.3]heptane-2-carboxylic acid (1.0 eq)

  • Amine (e.g., benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromospiro[3.3]heptane-2-carboxylic acid.

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine (1.1 eq), followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add it portion-wise to the reaction mixture with stirring.

    • Scientist's Note: Pre-dissolving HATU and adding it as a solution helps control any initial exotherm and ensures efficient mixing.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The aqueous washes remove DMF, excess reagents, and salts, simplifying the subsequent purification.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Part 2: Functionalization of the Alkyl Bromide via Cross-Coupling

The C(sp³)-Br bond provides a powerful entry point for creating structural complexity through transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, which are critical for exploring structure-activity relationships (SAR).

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex.[13][14] While traditionally used for aryl and vinyl halides, advancements have extended its utility to unactivated alkyl halides.[15][16]

Catalytic Cycle: Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle center pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition path_start pd0->path_start pd_complex R¹-Pd(II)L₂-X path_mid1 pd_add->path_mid1 transmetal Transmetalation path_mid2 pd_complex->path_mid2 pd_r2 R¹-Pd(II)L₂-R² path_mid3 transmetal->path_mid3 reductive Reductive Elimination path_mid4 pd_r2->path_mid4 product R¹-R² reductive->product path_mid5 reductive->path_mid5 r1x R¹-X (Spiro-Br) r1x->pd_add boronic R²-B(OR)₂ borate [R²-B(OR)₂(OH)]⁻ boronic->borate base Base (e.g., K₂CO₃) base->boronic borate->transmetal path_start->pd_add path_mid1->pd_complex path_mid2->transmetal path_mid3->pd_r2 path_mid4->reductive path_mid5->pd0 path_end

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • 6-Bromospiro[3.3]heptane derivative (e.g., amide from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a microwave vial or Schlenk tube, add the spiro[3.3]heptane bromide (1.0 eq), boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (Dioxane/Water).

    • Scientist's Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Seal the vessel and heat the reaction to 80-100 °C for 12-24 hours, or until starting material is consumed as monitored by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the coupled product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful reaction for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[17] Its application to alkyl halides is more challenging but has been achieved using specialized catalyst systems, often involving nickel or palladium with N-heterocyclic carbene (NHC) ligands.[18] This reaction introduces a linear, rigid alkynyl moiety, which can serve as a linker or be further functionalized.

Experimental Protocol 3: Nickel-Catalyzed Sonogashira Coupling of an Alkyl Bromide

This protocol is adapted from methodologies developed for C(sp³)-C(sp) bond formation.[18]

Workflow Diagram: Sonogashira Coupling

A representative workflow for the Sonogashira coupling reaction.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Start 6-Bromospiro[3.3]heptane Derivative (1.0 eq) Setup Combine solids in a glovebox Start->Setup Alkyne Terminal Alkyne (1.5 eq) Alkyne->Setup Catalyst Ni-Catalyst (5 mol%) CuI (10 mol%) Catalyst->Setup Base Cs₂CO₃ (2.0 eq) Base->Setup AddSolvent Add anhydrous solvent (e.g., DMSO) Setup->AddSolvent Heat Heat at 80-120 °C (6-24 h) AddSolvent->Heat Monitor Monitor by GC-MS or LC-MS Heat->Monitor Filter Cool, dilute with EtOAc, filter Monitor->Filter Reaction Complete Wash Wash with H₂O and brine Filter->Wash Dry Dry (MgSO₄), Filter, Concentrate Wash->Dry Purify Purify by Flash Chromatography Dry->Purify Product Novel Alkynyl-Spirocycle Product Purify->Product

Caption: Workflow for Ni-catalyzed Sonogashira coupling.

Materials:

  • 6-Bromospiro[3.3]heptane derivative (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.5 eq)

  • Nickel(II) pincer complex catalyst (e.g., [iPrCNN-Ni-Br]) (0.05 eq)[18]

  • Copper(I) iodide (CuI) (0.10 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed DMSO

Procedure:

  • Inside a glovebox, charge a Schlenk tube with the nickel catalyst (0.05 eq), CuI (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Add the 6-Bromospiro[3.3]heptane derivative (1.0 eq).

  • Remove the tube from the glovebox, add anhydrous, degassed DMSO, followed by the terminal alkyne (1.5 eq) via syringe.

  • Seal the tube and heat the reaction mixture at 80-120 °C with vigorous stirring for 6-24 hours.

    • Rationale: The combination of a nickel catalyst and a copper co-catalyst is often essential for the coupling of alkyl halides. The copper facilitates the formation of a copper acetylide intermediate, which then participates in the catalytic cycle.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.

  • Wash the organic phase extensively with water to remove DMSO, followed by a final wash with brine.

  • Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Installing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an organohalide and an amine, and it has become a premier method for constructing C-N bonds.[19] While highly developed for aryl halides, its application to alkyl halides requires careful selection of ligands and conditions to favor reductive elimination over competing β-hydride elimination.[20]

Catalytic Cycle: Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination reaction.

Buchwald_Cycle center pd0 Pd(0)L (Active Catalyst) path_start pd0->path_start pd_add Oxidative Addition path_mid1 pd_add->path_mid1 pd_complex R¹-Pd(II)L-X path_mid2 pd_complex->path_mid2 amine_assoc Amine Coordination path_mid3 amine_assoc->path_mid3 pd_amide [(R¹)(R²R³N)Pd(II)L]⁺X⁻ path_mid4 pd_amide->path_mid4 reductive Reductive Elimination product R¹-NR²R³ reductive->product path_mid5 reductive->path_mid5 r1x R¹-X (Spiro-Br) r1x->pd_add amine R²R³NH amine->amine_assoc base Base (e.g., NaOᵗBu) base->amine_assoc deprotonation Deprotonation path_start->pd_add path_mid1->pd_complex path_mid2->amine_assoc path_mid3->pd_amide path_mid4->reductive path_mid5->pd0 path_end

Caption: Simplified Buchwald-Hartwig amination cycle.

Experimental Protocol 4: Buchwald-Hartwig C-N Coupling

Materials:

  • 6-Bromospiro[3.3]heptane derivative (1.0 eq)

  • Amine or Amide (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos or a similar bulky biarylphosphine ligand (0.08 eq)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add the palladium precursor Pd₂(dba)₃ (0.02 eq), the ligand (e.g., XPhos, 0.08 eq), and the base (NaOᵗBu, 1.4 eq) to a dry reaction vessel.

  • Add the 6-Bromospiro[3.3]heptane derivative (1.0 eq).

  • Remove the vessel from the glovebox. Add anhydrous, degassed toluene, followed by the amine coupling partner (1.2 eq).

    • Scientist's Note: The choice of a strong, non-nucleophilic base like NaOᵗBu is crucial. Bulky, electron-rich phosphine ligands are required to promote the difficult reductive elimination step from the palladium center, which is often the rate-limiting step for C(sp³)-N coupling.[21]

  • Seal the vessel and heat to 80-110 °C for 16-24 hours. Monitor by LC-MS.

  • After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Conclusion

6-Bromospiro[3.3]heptane-2-carboxylic acid is a powerful and versatile building block for modern drug discovery. Its orthogonal handles allow for the systematic and efficient synthesis of diverse libraries of novel, 3D-rich spirocyclic compounds. The protocols detailed herein for amide coupling, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide a robust toolkit for researchers, scientists, and drug development professionals to explore the vast chemical space accessible from this unique scaffold. By carefully selecting reaction partners and applying these state-of-the-art synthetic methods, the development of next-generation therapeutics with improved properties can be significantly accelerated.

References

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry - ACS Publications. (2015). [Link]

  • Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. (2025). [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. (2017). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. (2022). [Link]

  • The preparation of amides. Chemguide. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Recent Advances in Transition-Metal-Catalyzed Sonogashira Cross-Coupling Reactions of Alkyl Electrophiles. ACS Publications. (2023). [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. (2023). [Link]

  • Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. RSC Publishing. [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. (2009). [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. (2023). [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Figshare. (2010). [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. RSC Publishing. (2020). [Link]

  • Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. (2024). [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. ACS Publications. (2017). [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Wiley Online Library. (2018). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. (2014). [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications. (1999). [https://pubs.acs.org/doi/10.1021/ja991920+]
  • Oxa-spirocycles: synthesis, properties and applications. RSC Publishing. (2021). [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. (2023). [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. ACS Publications. [Link]

  • 6-bromospiro[3.3]heptane-2-carboxylic acid (C8H11BrO2). PubChem. [Link]

  • Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. (2010). [Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic Letters. [Link]

Sources

Troubleshooting & Optimization

purification techniques for 6-Bromospiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide and protocol repository specifically for the purification of 6-Bromospiro[3.3]heptane-2-carboxylic acid (CAS: 28114-88-7) [INDEX].

This highly strained, sp3 -rich scaffold is increasingly utilized as a non-collinear benzene bioisostere in fragment-based drug discovery (). However, its unique physicochemical properties—specifically the combination of a polar carboxylic acid, a lipophilic spirocyclic core, and a reactive halogen—demand precise handling to prevent yield loss, chromatographic tailing, or structural degradation.

Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the intrinsic properties of the molecule that dictate its behavior in solution and on stationary phases.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C8H11BrO2Dictates mass spectrometry ionization; tracks via (M-H)⁻ in LC-MS.
Molecular Weight 219.08 g/mol Isotopic pattern (1:1 ratio at 217/219 m/z) confirms bromine presence [INDEX].
Estimated pKa ~4.5 - 4.8Requires aqueous phase pH < 2.5 for efficient organic extraction.
CLogP 1.565Moderate lipophilicity; highly soluble in EtOAc/DCM; insoluble in cold hexanes [INDEX].
Ring Strain High (~25-30 kcal/mol)Susceptible to strain-relieving rearrangements under extreme acidic/thermal stress.

Diagnostic Troubleshooting & FAQs

Q1: During normal-phase silica gel chromatography, my product streaks across multiple fractions. How do I resolve this? A1: This is a classic thermodynamic issue with free carboxylic acids. The acidic proton of 6-Bromospiro[3.3]heptane-2-carboxylic acid strongly hydrogen-bonds with the free, unendcapped silanol groups (-SiOH) on the silica gel stationary phase. Causality & Fix: To suppress this interaction, you must maintain the analyte in its fully protonated state and competitively block the silanol sites. Add a volatile acidic modifier—typically 0.5% to 1.0% (v/v) glacial acetic acid or formic acid—to your mobile phase (e.g., Hexane/EtOAc). This will instantly sharpen the elution band, prevent tailing, and improve recovery.

Q2: I am observing degradation or ring-opening products during my aqueous workup. What is causing this? A2: The spiro[3.3]heptane core is highly strained. While stable under standard physiological conditions, exposing it to harsh mineral acids (like concentrated HCl) at elevated temperatures during workup can trigger "strain-relocating" semipinacol-type rearrangements, especially in the presence of the bromine leaving group. Causality & Fix: Shift your acidification strategy. Instead of strong mineral acids, use an aqueous solution of Sodium Bisulfate (NaHSO₄) or carefully titrated 1M HCl at 0–5 °C to lower the pH to ~2.0. This provides sufficient hydronium ions to protonate the carboxylate for organic extraction without providing the thermodynamic energy required to break the strained cyclobutane rings ().

Q3: What is the most reliable method to remove des-bromo or di-bromo impurities? A3: Halogenation of spirocyclic systems often yields over- or under-reacted byproducts that co-elute on normal-phase silica due to their identical polar headgroups. Causality & Fix: Reverse-Phase Preparative HPLC (RP-HPLC) is the gold standard here. The bromine atom significantly increases the lipophilicity of the molecule compared to the des-bromo analog. Using a C18 column with a gradient of Water/Acetonitrile (both containing 0.1% TFA), the des-bromo impurity will elute first, followed by the desired 6-bromo product. For bulk scale-up, recrystallization from Hexane/EtOAc is highly effective, as the bulky bromine atom alters the crystal lattice packing sufficiently to exclude these structural analogs ().

Validated Standard Operating Procedures (SOPs)

Protocol 1: Optimized Acid-Base Extraction

Self-Validating Mechanism: The product's pKa (~4.6) ensures it completely partitions into the aqueous phase as a sodium salt at pH > 8, leaving neutral organic impurities behind. It then quantitatively returns to the organic phase when the pH is dropped below 3.

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.5). Stir vigorously for 15 minutes until gas evolution ceases. The desired acid moves into the aqueous layer.

  • Phase Separation: Separate the layers. Wash the aqueous layer once with fresh EtOAc to remove neutral lipophilic impurities.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add saturated aqueous NaHSO₄ dropwise until the pH reaches 2.0. A white cloudiness (the protonated free acid) will precipitate.

  • Organic Recovery: Extract the acidified aqueous layer with EtOAc (3 × 10 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath temperature < 35 °C to prevent thermal degradation).

Protocol 2: Recrystallization (Hexane/EtOAc)
  • Dissolution: Place the crude 6-Bromospiro[3.3]heptane-2-carboxylic acid in a clean, dry Erlenmeyer flask. Add the absolute minimum amount of boiling EtOAc required to completely dissolve the solid.

  • Anti-solvent Addition: Remove the flask from the heat source. Slowly add warm Hexanes dropwise while swirling until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification: Add 1-2 drops of EtOAc just until the turbidity clears, creating a supersaturated solution.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator overnight. The rigid spirocyclic geometry packs efficiently, excluding impurities.

  • Collection: Filter the crystals via vacuum filtration on a Büchner funnel, wash with ice-cold hexanes, and dry under high vacuum.

Process Visualization

Purification A Crude 6-Bromospiro[3.3]heptane- 2-carboxylic acid B Acid-Base Extraction (NaHCO3 then NaHSO4) A->B C Phase Separation (Extract with EtOAc) B->C D Purity > 90%? C->D E Recrystallization (Hexane/EtOAc) D->E Yes F Silica Chromatography (Hexane/EtOAc + 1% AcOH) D->F No G Pure Product (>98% Purity) E->G F->E

Workflow for the purification of 6-Bromospiro[3.3]heptane-2-carboxylic acid.

References

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, ACS Publications.[Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[Link]

Technical Support Center: Optimization of Spiro[3.3]heptane Reaction Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spiro[3.3]heptane synthesis. As the pharmaceutical industry increasingly relies on conformationally restricted, sp³-rich saturated carbocycles as bioisosteres for arene moieties, the spiro[3.3]heptane scaffold has emerged as a highly valuable structural motif. However, constructing these highly strained four-membered ring systems presents unique thermodynamic and kinetic challenges.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to directly address the causality behind experimental failures, offering field-proven troubleshooting strategies, quantitative optimization data, and self-validating protocols.

Strategic Workflow & Decision Matrix

Workflow A Spiro[3.3]heptane Target B1 2,6-Disubstituted (e.g., Diazaspiro) A->B1 B2 Spiro[3.3]heptan-1-ones A->B2 B3 Axially Chiral Derivatives A->B3 C1 Double Alkylation / Cyclization Solvent: DMF/H2O (8:2) Temp: 110°C B1->C1 Base-free conditions C2 Semipinacol Rearrangement Reagent: Lithiated bicyclobutanes Acid: MsOH or AlCl3 B2->C2 Strain-relocating [1,2]-shift C3 C-H Functionalization Catalyst: Rh2(S-MegaBNP)4 Directing Group: N-phthalimido B3->C3 Conformation sorting

Decision matrix for spiro[3.3]heptane synthesis based on target substitution patterns.

Troubleshooting Guide & FAQs

Q1: Why am I observing low turnover and incomplete reactions during the[2+2] cycloaddition of dichloroketene with methylenecyclobutane derivatives? Causality & Expert Insight: The formation of the spiro[3.3]heptane core via thermal [2+2] cycloaddition relies on the continuous, controlled generation of dichloroketene in situ. When using trichloroacetyl chloride and a zinc-copper couple, the accumulation of zinc halide byproducts rapidly stalls the reaction. The addition of phosphorus oxychloride (POCl₃) is critical because it sequesters the formed zinc halide (and removes trace water), driving the equilibrium forward. Using only 1.1 equivalents of POCl₃ often leads to product regression over time; utilizing 2.2 equivalents ensures complete conversion and stabilizes the spirocyclic product (1[1]).

Q2: My synthesis of 2,6-diazaspiro[3.3]heptanes via double alkylation/cyclization is stalling at 40-60% conversion. How can I drive it to completion? Causality & Expert Insight: When cyclizing intermediates like (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, traditional conditions (e.g., DBU in THF at 70 °C) often fail. This is due to the poor solubility of the intermediate HCl salts and insufficient thermal energy to overcome the immense ring strain of closing the second four-membered ring. Switching to a highly polar solvent system like DMF–water (8:2) at elevated temperatures (110 °C) facilitates the thermal dissociation of the HCl salt. Under these optimized conditions, the reaction undergoes irreversible cyclization rapidly, entirely obviating the need for an external base (2[2]).

Q3: How can I improve the regioselectivity and stereospecificity when synthesizing spiro[3.3]heptan-1-ones? Causality & Expert Insight: Traditional ring expansions often yield inseparable mixtures of spiro[2.4]heptanes and spiro[3.3]heptanes. A superior, highly strained approach utilizes a "strain-relocating" semipinacol rearrangement. By reacting 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, a 1-bicyclobutylcyclopropanol intermediate is formed. Upon treatment with a Brønsted or Lewis acid (like MsOH or AlCl₃), protonation of the bicyclobutyl moiety triggers a precise [1,2]-shift of the cyclopropylcarbinyl cation. This strain-release mechanism is fully regio- and stereospecific (3[3]).

Q4: My asymmetric C–H functionalization of 2-substituted spiro[3.3]heptanes yields poor enantiomeric excess (ee). How can I achieve >90% ee? Causality & Expert Insight: The challenge in desymmetrizing 2,6-disubstituted spiro[3.3]heptanes lies in the distal nature of the target methylene sites (C6) relative to the C2 substituent. Standard catalysts lack the spatial reach to differentiate these protons. Switching to a rigid, bowl-shaped dirhodium catalyst with D₄-symmetry, specifically Rh₂(S-MegaBNP)₄, creates a deep hydrophobic pocket. Furthermore, replacing standard protecting groups with an N-phthalimido group at the C2 position prevents unwanted α-functionalization and perfectly aligns the substrate within the catalyst's grooves via secondary noncovalent interactions, achieving complete conformation sorting (4[4]).

Quantitative Optimization Data

Table 1: Optimization of Base-Free Cyclization for 2,6-Diazaspiro[3.3]heptanes [2]

BaseTemperature (°C)Solvent SystemTimeConversion (%)Mechanistic Observation
DBU70THF96 h40Poor solubility of HCl salts stalls reaction.
DBU70DMF16 h100Increased polarity improves intermediate solubility.
None 110 DMF–H₂O (8:2) 3 h 100 Thermal dissociation of HCl salt enables rapid, base-free, irreversible cyclization.

Table 2: Optimization of Asymmetric C–H Functionalization for Axially Chiral Spiro[3.3]heptanes [4]

CatalystSubstrate (C2 Substituent)Yield (%)Regiomeric Ratio (rr)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Causality / Insight
Standard Rh(II)2-ArylLowLowLowLowInsufficient catalyst recognition of distal methylene protons.
Rh₂(S-MegaBNP)₄2-ArylModerateHighLowModerateGood regioselectivity, but poor conformation sorting.
Rh₂(S-MegaBNP)₄ 2-N-phthalimido Up to 92 >20:1 >20:1 99% Rigid alignment in hydrophobic grooves; blocked α-functionalization.
Self-Validating Experimental Protocols
Protocol A: Base-Free Cyclization of 2,6-Diazaspiro[3.3]heptanes

This protocol utilizes thermal dissociation to overcome ring strain without the need for external bases.

  • Preparation: In a heavy-walled sealed tube, dissolve the acyclic precursor, e.g., (1-benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine (0.225 mmol), in a solvent mixture of DMF–H₂O (9:1 or 8:2 ratio, 3.5 mL).

  • Thermal Activation: Seal the tube and heat the stirring mixture to 110 °C using an oil bath or heating block.

    • Self-Validation Checkpoint 1: The initial mixture may be heterogeneous if starting directly from an HCl salt. As the temperature approaches 110 °C and the salt dissociates, the solution must become completely homogeneous.

  • Reaction Monitoring: After 90 minutes, carefully add an additional 0.4 mL of H₂O to the hot mixture to drive the solubility of any remaining polar intermediates, and heat for a further 3 hours.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. Complete conversion is validated by the total disappearance of the acyclic precursor mass and the absence of intermediate mono-cyclized species.

  • Workup: Cool to ambient temperature and load directly onto a Strong Cation Exchange (SCX) cartridge preconditioned in MeOH to isolate the pure diazaspiro compound.

Protocol B: Rhodium-Catalyzed Enantioselective C–H Functionalization

This protocol achieves desymmetrization via highly controlled carbene insertion.

  • System Setup: In an oven-dried 4 mL vial, add the 2-N-phthalimido spiro[3.3]heptane derivative (0.20 mmol, 1.0 equiv), the D₄-symmetric catalyst Rh₂(S-MegaBNP)₄ (0.5 mol %), 4 Å molecular sieves (100 wt %), and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (0.25 equiv) in anhydrous CH₂Cl₂ (0.5 mL).

  • Temperature Control: Stir the reaction mixture at exactly 39 °C using an aluminum heating block.

  • Carbene Generation: In a separate oven-dried vial, dissolve the diazo compound (0.40 mmol, 2.0 equiv) in CH₂Cl₂ (2.0 mL). Add this solution dropwise to the reaction mixture via a syringe pump over 1 hour to prevent carbene dimerization.

    • Self-Validation Checkpoint 1: Upon addition of the diazo compound, steady effervescence (N₂ gas evolution) must be observed. This visual cue confirms the successful formation of the active rhodium carbenoid species. If bubbling ceases prematurely, catalyst poisoning or diazo degradation has occurred.

    • Self-Validation Checkpoint 2: The reaction mixture should maintain the characteristic green/blue color of the active Rh(II) complex. Precipitation of black particles indicates Rh(0) formation and catastrophic catalyst decomposition.

  • Purification: Once gas evolution ceases, concentrate the mixture under reduced pressure and purify via flash chromatography to yield the axially chiral product.

References
  • Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Diva-Portal. 1

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC - NIH. 3

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme-Connect. 2

  • Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. ACS Publications.4

Sources

Technical Support Center: Troubleshooting 6-Bromospiro[3.3]heptane-2-carboxylic Acid Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating complex spirocyclic scaffolds into their pipelines. 6-Bromospiro[3.3]heptane-2-carboxylic acid is a highly sought-after building block, functioning as a non-collinear saturated bioisostere for benzene rings to improve the pharmacokinetic profiles of drug candidates 1.

However, its unique geometry comes at a cost: the spiro[3.3]heptane core harbors a massive ring strain energy of approximately 51 kcal/mol [[2]](). When subjected to standard reaction conditions (strong bases, high heat, or transition metals), this molecule rapidly degrades. This guide dissects the mechanistic causality behind these decomposition pathways and provides self-validating protocols to ensure your syntheses succeed.

DecompositionPathways A 6-Bromospiro[3.3]heptane -2-carboxylic acid B E2 Elimination (Spiroheptene Formation) A->B Strong Bases (e.g., KOtBu) Heat C Ring-Opening Fragmentation A->C Strong Nucleophiles Strain Release D Decarboxylation (Thermal/Radical) A->D Acid Activation High Temperatures

Fig 1. Primary decomposition pathways of 6-Bromospiro[3.3]heptane-2-carboxylic acid.

Systematic Troubleshooting & FAQs

FAQ 1: Why does my starting material turn into a black tar during Suzuki or Buchwald-Hartwig cross-coupling? Causality: You are likely experiencing a combination of β -hydride elimination and base-induced E2 elimination. The secondary alkyl bromide undergoes oxidative addition to the Palladium(0) catalyst to form an alkyl-Pd(II) intermediate. Because the spirocycle is highly sterically hindered, the subsequent transmetalation step is extremely slow. This delay allows the intermediate to undergo rapid β -hydride elimination. Furthermore, if you are using strong bases like KOtBu or NaOtBu , the base will directly abstract a proton adjacent to the bromide, forming a spiro[3.3]hept-5-ene intermediate. Introducing an sp2 hybridized carbon into a 4-membered ring spikes the local strain beyond the threshold of stability, causing immediate polymerization (observed as black tar). Solution: Protect the carboxylic acid to prevent catalyst poisoning. Switch to a bulky, electron-rich ligand (e.g., RuPhos or dtbpf) to accelerate transmetalation, and use mild, inorganic bases like K3​PO4​ or Cs2​CO3​ at temperatures strictly below 70°C.

FAQ 2: I am observing a mixture of ring-opened byproducts during nucleophilic substitution ( SN​2 ). How do I prevent this? Causality: The spiro[3.3]heptane system is primed for strain-release reactions 3. When you apply heat to force a sluggish SN​2 displacement of the secondary bromide, strong nucleophiles will instead attack the cyclobutane carbon backbone. The thermodynamic driving force of releasing ~51 kcal/mol of ring strain easily overcomes the activation barrier for C-C bond cleavage. Solution: Do not use heat to accelerate the reaction. Instead, increase the nucleophilicity of your reagent by using strictly anhydrous polar aprotic solvents (DMF, DMSO) or by employing phase-transfer catalysts (e.g., TBAB) at room temperature.

FAQ 3: My amide coupling yields are abysmal, and I see gas evolution upon adding the coupling reagent. What is happening? Causality: Gas evolution indicates decarboxylation. When you activate the carboxylic acid (e.g., forming an active ester with HATU or an acid chloride), the resulting intermediate is highly unstable. If the reaction mixture is allowed to warm up, the strain of the spirocyclic system facilitates the extrusion of CO2​ , often generating a transient radical or carbocation that immediately degrades. Solution: Maintain strict temperature control. Pre-activate the acid at 0°C and ensure the reaction does not exceed room temperature. Use non-nucleophilic bases like DIPEA.

Quantitative Data & Parameter Optimization

To prevent decomposition, reaction parameters must be tightly controlled. The table below summarizes the quantitative thresholds and optimized conditions required to maintain the integrity of the spiro[3.3]heptane core.

Reaction ClassPrimary Decomposition TriggerCausalityOptimized Parameter Limits
Cross-Coupling Base pKa​>17 / Temp >80∘C E2 Elimination / β -hydride eliminationBase: K3​PO4​ or Cs2​CO3​ . Temp: ≤70∘C . Ligand: RuPhos.
Nucleophilic Sub ( SN​2 ) Temp >50∘C Strain-release driven C-C bond cleavageTemp: 20∘C−40∘C . Solvent: Anhydrous DMF/DMSO.
Amide Coupling Exothermic activationThermal decarboxylation of active esterTemp: strictly 0∘C during activation. Base: DIPEA.
Esterification Strong aqueous acidsAcid-catalyzed ring openingReagents: TMS-diazomethane or mild Fischer esterification.

Self-Validating Experimental Protocols

A self-validating protocol includes built-in diagnostic checkpoints. If a checkpoint fails, the protocol halts, preventing the waste of downstream reagents and immediately identifying the specific mechanistic failure.

Protocol 1: Strain-Preserving Palladium Cross-Coupling

Objective: Perform a Suzuki-Miyaura coupling without triggering β -hydride elimination or E2 ring-opening.

Step-by-Step Methodology:

  • Protection (Checkpoint 1): Convert the carboxylic acid to a methyl ester using TMS-diazomethane (2.0 eq) in DCM/MeOH (4:1) at 0°C for 2 hours. Validation: Run TLC. If the baseline spot (free acid) remains, do not proceed. The free acid will poison the Pd catalyst in Step 3.

  • System Preparation: In a rigorously dried Schlenk flask, combine the esterified spiro-bromide (1.0 eq), your target boronic acid (1.5 eq), and anhydrous K3​PO4​ (3.0 eq).

  • Catalyst Addition: Add RuPhos Pd G3 (5 mol%) and RuPhos ligand (5 mol%).

  • Diagnostic Control (Checkpoint 2): Before heating, take a 50 μL aliquot, add it to a mini-vial with the same solvent, and heat to 70°C for 30 minutes. Analyze via LC-MS. Validation: Look for a mass shift of [M - 80] (loss of HBr). If this mass is dominant, your specific boronic acid/base combination is too basic. Switch to Cs2​CO3​ before scaling up.

  • Execution: Add degassed Toluene/Water (10:1, 0.2 M). Heat to exactly 70°C for 12 hours under Argon.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and concentrate under reduced pressure (bath temp <35∘C ).

Protocol 2: Cold-State Amide Coupling

Objective: Couple an amine to the carboxylic acid without inducing thermal decarboxylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Bromospiro[3.3]heptane-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under Nitrogen.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0°C for 15 minutes.

  • Activation (Checkpoint 1): Add DIPEA (3.0 eq) followed portion-wise by HATU (1.2 eq). Validation: Observe the reaction for 5 minutes. If bubbling (gas evolution) occurs, the internal temperature is too high, and decarboxylation is taking place. Abort, re-chill fresh solvent, and ensure the stirring rate is sufficient to dissipate local heat gradients.

  • Coupling: Add the target amine (1.2 eq) dropwise over 10 minutes while maintaining the 0°C bath.

  • Maturation: Allow the reaction to slowly warm to room temperature overnight. Quench with saturated aqueous NH4​Cl and extract with EtOAc.

OptimizationWorkflow Start Identify Reaction Class Protect Protect COOH (Esterification) Start->Protect Step 1 Base Select Mild Base (K3PO4 / Cs2CO3) Protect->Base Step 2 Cat Bulky Pd Ligand (RuPhos / dtbpf) Base->Cat Step 3 Temp Strict Temp Control (< 70°C) Cat->Temp Step 4 Success Stable Product Isolation Temp->Success Step 5

Fig 2. Step-by-step optimization workflow to prevent spirocyclic degradation during cross-coupling.

References

  • Source: MDPI (Chemistry)
  • Spiro[3.
  • Source: PMC (National Institutes of Health)

Sources

Validation & Comparative

structural confirmation of 6-Bromospiro[3.3]heptane-2-carboxylic acid by X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the methodologies for the definitive structural confirmation of novel chemical entities, using the hypothetical case of 6-Bromospiro[3.3]heptane-2-carboxylic acid. While specific crystallographic data for this exact molecule is not publicly available, this guide will establish a robust framework for its analysis. We will delve into the gold-standard method of single-crystal X-ray crystallography and compare it with other powerful spectroscopic techniques.

The Challenge: Unambiguous Structure Elucidation

In drug discovery and chemical synthesis, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates biological activity, physical properties, and patentability. For a novel spirocyclic compound like 6-Bromospiro[3.3]heptane-2-carboxylic acid, with its rigid and stereochemically complex core, unambiguous structural confirmation is a critical milestone. While techniques like NMR can suggest connectivity, only X-ray crystallography can provide definitive, atomic-resolution proof of the complete molecular structure, including absolute stereochemistry.

Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an analytical technique that provides the precise locations of atoms in a crystalline solid. It is considered the definitive method for structure determination because it yields a three-dimensional model of the molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.

Experimental Workflow: From Powder to Structure

The journey from a newly synthesized powder to a fully refined crystal structure is a multi-step process that demands patience and precision.

dot

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Crystallization and Data Analysis

The most significant hurdle is often obtaining a single crystal of sufficient quality. This involves a systematic screening of crystallization conditions.

Step 1: Crystal Growth (The Art of Crystallization)

The goal is to slowly decrease the solubility of the compound to allow for the orderly arrangement of molecules into a crystal lattice.

  • Purity is Paramount: Ensure the compound is of the highest possible purity (>99%) using techniques like chromatography or recrystallization. Impurities can inhibit crystal growth.

  • Solvent Screening: Dissolve a small amount of the compound (5-10 mg) in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) to find one in which it is sparingly soluble.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble. Place this solution in a small, open vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

Step 2: Data Collection and Structure Refinement

Once a suitable crystal (typically > 0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibration of the atoms. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded.

Software is then used to integrate the diffraction data and solve the phase problem, ultimately generating an electron density map. Atoms are fitted into this map, and the model is refined to produce the final structure.

Hypothetical Crystallographic Data for 6-Bromospiro[3.3]heptane-2-carboxylic acid

The following table represents the type of data that would be generated from a successful X-ray crystallography experiment.

ParameterHypothetical ValueSignificance
Chemical FormulaC8 H11 Br O2Confirms the elemental composition of the molecule in the crystal.
Formula Weight219.08Molar mass of the compound.
Crystal SystemMonoclinicDescribes the shape of the unit cell.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell. Crucial for determining the packing arrangement.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.3The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.2, γ = 90The angles of the unit cell.
Volume (ų)925.4The volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GooF)~1.0An indicator of the quality of the structure refinement. A value close to 1.0 is ideal.

A Comparative Analysis: The Spectroscopic Toolkit

While X-ray crystallography is definitive, it is not always feasible or necessary as a first-line technique. A suite of spectroscopic methods provides complementary information and is often used for initial characterization and routine confirmation.

dot

Caption: A logical workflow for structural elucidation.

Comparison of Analytical Techniques
TechniqueInformation ProvidedSample RequirementThroughputDestructive?Key Advantage
X-ray Crystallography Absolute 3D structure, stereochemistry, packingHigh-quality single crystalLowNoUnambiguous, definitive structural proof.
NMR Spectroscopy Carbon-hydrogen framework, connectivity (2D NMR)5-10 mg in solutionHighNoExcellent for determining the molecular skeleton and relative stereochemistry.
Mass Spectrometry Molecular weight, elemental composition (HRMS)< 1 mgVery HighYesHigh sensitivity and accurate mass determination.
IR Spectroscopy Presence of functional groups (e.g., C=O, O-H)< 1 mgVery HighNoQuick and easy confirmation of key chemical bonds.
Synergistic Application for 6-Bromospiro[3.3]heptane-2-carboxylic acid
  • Mass Spectrometry (MS): The first step would be to perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition (C8H11BrO2).

  • Infrared (IR) Spectroscopy: An IR spectrum would quickly confirm the presence of the carboxylic acid functionality through the characteristic broad O-H stretch (~3000 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show the number of unique protons and their coupling patterns, revealing the connectivity of the hydrogen atoms.

    • ¹³C NMR: Would indicate the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the spirocyclic core by showing which protons are coupled to each other and to which carbons they are attached.

While this powerful combination of spectroscopic techniques can build a strong hypothesis for the structure, it may not be able to definitively assign the stereochemistry at the two chiral centers of the molecule without ambiguity.

Conclusion: An Integrated Approach

For routine batch-to-batch confirmation of 6-Bromospiro[3.3]heptane-2-carboxylic acid, a combination of NMR, MS, and IR spectroscopy provides a rapid and robust method of verification. However, for the initial, unequivocal structural determination required for publication, patent filing, or regulatory submission, single-crystal X-ray crystallography stands alone as the gold standard. It is the only technique that provides a direct, three-dimensional visualization of the molecule, leaving no room for doubt about its structure and stereochemistry. The investment in growing a suitable crystal pays dividends in the certainty of the result.

References

  • Title: Principles of Crystal Structure Determination Source: NobelPrize.org URL: [Link]

  • Title: X-ray Crystallography Source: Wikipedia URL: [Link]

analytical methods for determining the purity of 6-Bromospiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the purity of highly strained, functionalized spirocyclic building blocks requires moving beyond generic analytical templates. 6-Bromospiro[3.3]heptane-2-carboxylic acid is a prime example of a compound that demands a tailored analytical strategy. Widely utilized in medicinal chemistry as a rigid, non-planar bioisostere for aromatic rings, its accurate purity determination is critical for downstream drug development [1, 2].

This guide objectively compares the analytical modalities used to determine the purity of this specific compound, detailing the causality behind method selection and providing self-validating experimental protocols.

Structural Diagnostics & Method Causality

To design an effective analytical method, we must first deconstruct the molecule's physicochemical properties [5]:

  • The Carboxylic Acid Moiety (-COOH): With a pKa typically around 4.5, this group is highly polar and prone to ionization. Causality: In liquid chromatography, unsuppressed ionization leads to severe secondary interactions with the stationary phase (silanol groups), resulting in peak tailing. Therefore, highly acidic mobile phase additives (e.g., 0.1% Trifluoroacetic acid) are mandatory to keep the molecule fully protonated [4].

  • Lack of a UV Chromophore: The spiro[3.3]heptane core and the bromine atom do not possess an extended π-conjugated system. Causality: Standard UV detection at 254 nm is practically blind to this molecule. Detection must rely on low-UV wavelengths (205–210 nm), Mass Spectrometry (MS), or a Charged Aerosol Detector (CAD) for accurate relative quantitation [4].

  • The Spiro[3.3]heptane Core: The orthogonal arrangement of the cyclobutane rings means substituents at the 2- and 6-positions can exist as cis and trans diastereomers. Causality: High-resolution columns (and occasionally chiral stationary phases) are required to resolve these stereoisomeric impurities [2, 3].

  • The Bromine Substituent: Bromine is a heavy, labile halogen. Causality: The analytical method must be gentle enough to prevent on-column debromination, while MS detection can leverage the distinct ~1:1 isotopic ratio of 79 Br and 81 Br to easily identify the parent peak and related halogenated impurities.

Analytical Workflow & Decision Matrix

The selection of the analytical method depends entirely on the specific purity metric required: absolute quantitation, impurity profiling, or volatile analysis.

G Start 6-Bromospiro[3.3]heptane-2-carboxylic acid Analytical Workflow Decision Primary Analytical Objective? Start->Decision AbsPurity Absolute Purity (No Reference Standard) Decision->AbsPurity Quantitation RelPurity Impurity Profiling (Related Substances) Decision->RelPurity Separation Volatiles Residual Solvents (Process Control) Decision->Volatiles Volatility qNMR 1H-qNMR Internal Standard: Maleic Acid Delay (D1) > 5*T1 AbsPurity->qNMR HPLC RP-HPLC-CAD/MS Column: C18 / Chiral Mobile Phase: 0.1% TFA RelPurity->HPLC GC GC-FID/MS Derivatization: BSTFA Carrier: Helium Volatiles->GC

Decision matrix for selecting the optimal analytical method based on purity assessment goals.

Method Performance Comparison

Below is a quantitative and qualitative comparison of the three primary analytical modalities used for this compound.

Analytical ParameterRP-HPLC-CAD/MS1H-qNMRGC-MS (Derivatized)
Primary Output Relative Purity (Area %) & Mass IDAbsolute Purity (% w/w)Volatile Impurities & Solvents
Accuracy / Bias ± 1.0 - 2.0% (Dependent on response factors)± 0.5 - 1.0% (Highly accurate)± 2.0 - 5.0%
Limit of Detection (LOD) ~0.01% (High Sensitivity)~0.1 - 0.5% (Moderate Sensitivity)~0.05%
Sample Preparation Simple dissolution (e.g., in Acetonitrile/Water)Precise weighing with Internal StandardComplex (Requires Silylation)
Reference Standard Required for exact quantitationNot Required Required for exact quantitation
Best Suited For Resolving cis/trans isomers & debromo impuritiesBatch release & absolute assay assignmentResidual solvent screening

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in system suitability criteria that must pass before the data can be trusted.

Protocol A: Impurity Profiling via RP-HPLC-CAD/MS

Because 6-Bromospiro[3.3]heptane-2-carboxylic acid lacks a strong chromophore, Charged Aerosol Detection (CAD) is superior to UV for accurate mass-balance quantitation, while MS (Negative ESI) confirms the identity of the impurities [4].

Step-by-Step Methodology:

  • Column Selection: Use a high-efficiency C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Causality: The fully end-capped stationary phase minimizes secondary interactions with the carboxylic acid.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: TFA lowers the pH to ~2.0, ensuring the carboxylic acid is fully protonated, preventing peak splitting and tailing [4].

  • Gradient Elution: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B. Flow rate: 1.0 mL/min. Column Temp: 40°C.

  • Detection: CAD (Evaporation temp: 35°C) and MS (ESI- mode, monitoring m/z 217 and 219 for the [M−H]− isotopic cluster).

  • System Suitability & Self-Validation:

    • Inject a resolution standard containing both the cis and trans isomers.

    • Pass Criterion: Resolution ( Rs​ ) between isomers must be ≥1.5 . Tailing factor ( Tf​ ) for the main peak must be ≤1.2 . If Tf​>1.2 , verify the pH of the mobile phase.

Protocol B: Absolute Purity Determination via 1H-qNMR

Quantitative NMR is the gold standard for assigning absolute purity without needing a reference standard of the analyte itself [6].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Use certified Maleic Acid (NIST traceable). Causality: Maleic acid presents a sharp, isolated singlet at ~6.3 ppm in DMSO- d6​ . The spiro[3.3]heptane protons resonate upfield (2.0–4.0 ppm), ensuring zero signal overlap[2, 6].

  • Sample Preparation: Accurately weigh ~15 mg of 6-Bromospiro[3.3]heptane-2-carboxylic acid and ~5 mg of Maleic Acid using a microbalance (readability 0.001 mg). Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Frequency: ≥400 MHz.

    • Pulse Angle: 90°.

    • Relaxation Delay ( D1​ ): 30 seconds. Causality: D1​ must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure all nuclei return to equilibrium before the next pulse. Failing to do this results in truncated signals and artificially low purity values [6].

    • Number of Scans: 32 to 64 (to achieve S/N > 250).

  • System Suitability & Self-Validation:

    • Perform the integration across 3 independent replicate preparations.

    • Pass Criterion: The Relative Standard Deviation (RSD) of the calculated purity across the 3 replicates must be ≤1.0% . The baseline must be perfectly flat, and the phase must be manually corrected.

  • Calculation: Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Conclusion

For 6-Bromospiro[3.3]heptane-2-carboxylic acid, relying on standard UV-HPLC will yield highly inaccurate purity profiles due to the molecule's lack of a chromophore. A dual-pronged approach is highly recommended: 1H-qNMR should be utilized to establish the absolute mass fraction (assay) of the batch, while RP-HPLC-CAD/MS should be employed to monitor the relative distribution of stereoisomers and debrominated related substances.

References

  • National Institutes of Health (NIH). A stereochemical journey around spirocyclic glutamic acid analogs. Retrieved from: [Link]

  • ResearchGate. Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid. Retrieved from: [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from:[Link]

  • ChemRxiv. Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Retrieved from: [Link]

  • ResearchGate. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from:[Link]

6-Bromospiro[3.3]heptane-2-carboxylic acid vs. other linkers in PROTAC design

Author: BenchChem Technical Support Team. Date: April 2026

The rational design of Proteolysis Targeting Chimeras (PROTACs) has evolved significantly from the empirical stitching of target ligands and E3 ligase recruiters using flexible chains. Today, "linkerology" is recognized as a critical determinant of a PROTAC's physicochemical properties, ternary complex stability, and cellular permeability [1].

This guide provides an in-depth, objective comparison between 6-Bromospiro[3.3]heptane-2-carboxylic acid —a highly rigid, spirocyclic linker building block—and traditional flexible linkers such as Polyethylene Glycol (PEG) and alkyl chains. By analyzing the causality behind linker rigidity, we provide actionable insights and self-validating experimental workflows for drug development professionals.

The Mechanistic Rationale: Flexibility vs. Rigidity in PROTACs

The primary function of a PROTAC linker is to facilitate the formation of a productive ternary complex (Target Protein–PROTAC–E3 Ligase) while maintaining drug-like properties.

The Entropic Penalty of Flexible Linkers

Traditional linkers, such as PEG and alkyl chains , possess high rotational freedom. While this flexibility allows the PROTAC to sample vast conformational space to find a binding geometry, it incurs a massive entropic penalty upon ternary complex formation. Furthermore, PEG chains expose multiple oxygen atoms, increasing the Total Polar Surface Area (TPSA), which heavily restricts passive diffusion across hydrophobic lipid bilayers [3].

The Spirocyclic Advantage

6-Bromospiro[3.3]heptane-2-carboxylic acid introduces a rigid 3D architecture that locks the molecular conformation.

  • Thermodynamic Pre-organization: By restricting rotational freedom, spirocyclic linkers pre-organize the PROTAC into an active conformation, significantly reducing the entropic penalty during ternary complex formation [1].

  • Permeability Enhancement: Replacing linear aliphatic or PEG chains with spirocyclic scaffolds reduces the TPSA and increases the three-dimensional character (Fsp3) of the molecule. This structural rigidification directly correlates with improved membrane permeability and resistance to oxidative metabolism [2].

  • The Rigidity Trade-Off: It is critical to note that while rigid linkers like spiro[3.3]heptane enhance intracellular accumulation, they require precise matching of exit vectors. If the spatial geometry is misaligned, the rigidity can hinder the cooperative protein-protein interactions required for a stable ternary complex [2].

Thermodynamics Free Free PROTAC (High Conformational Entropy) Flex PEG / Alkyl Linkers High Entropic Penalty High TPSA Free->Flex Traditional Design Rigid Spiro[3.3]heptane Linker Pre-organized Conformation Low TPSA Free->Rigid Advanced Design TernaryFlex Ternary Complex (Flexible but Entropically Costly) Flex->TernaryFlex Binding TernaryRigid Ternary Complex (Highly Stable if Vectors Match) Rigid->TernaryRigid Binding

Diagram 1: Thermodynamic pathways of ternary complex formation based on linker rigidity.

Comparative Physicochemical Profiling

The table below synthesizes the structural and biological performance metrics of 6-Bromospiro[3.3]heptane-2-carboxylic acid against conventional PROTAC linkers [1, 3].

Feature / Metric6-Bromospiro[3.3]heptane-2-carboxylic acid (Rigid)PEG Chains (Flexible/Hydrophilic)Alkyl Chains (Flexible/Hydrophobic)Piperazine/Piperidine (Semi-Rigid)
Conformational Entropy Very Low (Locked 3D geometry)High (Highly flexible)High (Highly flexible)Moderate
Aqueous Solubility Moderate to High (High Fsp3)Excellent (Hydrogen bonding)Poor (Lipophilic)Good (Ionizable nitrogens)
Cell Permeability Excellent (Low TPSA, high lipophilicity)Poor to Moderate (High TPSA)Moderate (Prone to efflux)Moderate
Metabolic Stability High (Resistant to oxidation)Low (Susceptible to cleavage)HighModerate to High
Synthetic Handle Bromo (Cross-coupling), Carboxyl (Amide)Hydroxyl, Amine, or Carboxyl endsVariableAmine ends

Chemical Utility & Conjugation Strategy

The bifunctional nature of 6-Bromospiro[3.3]heptane-2-carboxylic acid makes it an exceptionally versatile building block for modular PROTAC synthesis:

  • Carboxylic Acid Moiety: Readily undergoes standard peptide coupling (e.g., using HATU/DIPEA) with primary or secondary amines on the E3 ligase ligand (e.g., Thalidomide/VHL derivatives).

  • Bromide Moiety: Serves as an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) or direct nucleophilic aliphatic substitution (SN2) with the Target Protein (POI) ligand.

Experimental Workflows for Linker Validation

To objectively evaluate the performance of a spiro[3.3]heptane-linked PROTAC against a PEG-linked variant, researchers must employ a self-validating testing cascade. The following protocols isolate permeability and ternary complex formation as independent variables.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and quantify the passive membrane permeability advantage of the rigid spirocyclic linker over PEG linkers.

  • Lipid Preparation: Coat the hydrophobic filter membrane of a 96-well PAMPA plate with a 20% (w/v) solution of lecithin in dodecane.

  • Donor Solution: Dilute the PROTAC variants (Spiro-linked vs. PEG-linked) to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to the donor compartment.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 16 hours under gentle agitation (150 rpm).

  • Quantification: Carefully extract aliquots from both compartments. Quantify the PROTAC concentration using LC-MS/MS. Calculate the effective permeability ( Peff​ ) to validate the TPSA reduction hypothesis.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Purpose: To measure the thermodynamic stability and cooperativity ( α ) of the ternary complex.

  • Reagent Setup: Prepare recombinant His-tagged E3 Ligase (e.g., VHL) and GST-tagged Target Protein.

  • Titration: In a 384-well microplate, perform a 12-point serial dilution of the PROTAC (from 10 µM down to 0.1 nM).

  • Complex Assembly: Add 50 nM of His-E3 Ligase and 50 nM of GST-Target Protein to the PROTAC wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Fluorophore Addition: Add Anti-His-Europium cryptate (Donor) and Anti-GST-XL665 (Acceptor) antibodies at the manufacturer's recommended concentrations.

  • Detection: Incubate for an additional 2 hours in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Plot the 665/620 ratio against PROTAC concentration to determine the hook effect and ternary complex half-life.

Workflow step1 1. Synthesis Conjugate Spiro Linker step2 2. PAMPA Assay Validate Permeability step1->step2 step3 3. TR-FRET Assess Ternary Complex step2->step3 step4 4. Western Blot Quantify DC50 & Dmax step3->step4

Diagram 2: Step-by-step experimental workflow for validating PROTAC linker efficacy.

Conclusion

The transition from flexible PEG and alkyl chains to rigid architectures like 6-Bromospiro[3.3]heptane-2-carboxylic acid represents a paradigm shift in PROTAC linkerology. While flexible linkers offer synthetic ease and broad conformational sampling, they frequently fail in late-stage development due to poor pharmacokinetics and membrane impermeability. By rationally incorporating spirocyclic linkers, drug developers can pre-organize the PROTAC geometry, slash the entropic penalty of binding, and dramatically enhance intracellular accumulation.

References

  • M. Nunes et al. "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase." RSC Advances (National Institutes of Health / RSC Publishing). Available at:[Link]

Validation of 6-Bromospiro[3.3]heptane-2-carboxylic Acid Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry continues to "escape from flatland," the strategic replacement of planar aromatic rings with three-dimensional, sp³-rich scaffolds has become a cornerstone of modern drug design. Among these, the spiro[3.3]heptane framework has emerged as a highly effective saturated bioisostere for both benzene and piperidine rings[1].

This guide provides an objective, data-driven comparison of derivatives synthesized from 6-Bromospiro[3.3]heptane-2-carboxylic acid against their traditional planar counterparts. By detailing the physicochemical profiling, metabolic liabilities, and self-validating biological assay workflows, this document serves as an authoritative resource for researchers optimizing lead compounds.

Strategic Rationale: The Spiro[3.3]heptane Advantage

The compound2[2] is a highly versatile bifunctional building block. The carboxylic acid moiety allows for straightforward amide coupling, while the 6-bromo position serves as an excellent handle for late-stage cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Replacing a meta- or para-substituted benzene ring with a spiro[3.3]heptane core increases the fraction of sp³ carbons ( Fsp3​ ). This structural shift alters the molecular cross-sectional area, disrupts planar π−π stacking (reducing non-specific binding), and generally lowers lipophilicity (cLogP)[3]. However, the introduction of new sp³ C-H bonds can introduce novel metabolic liabilities, specifically susceptibility to CYP450-mediated hydroxylation[4].

Workflow A 6-Bromospiro[3.3]heptane- 2-carboxylic acid B Amide Coupling (Carboxylic Acid Handle) A->B C Cross-Coupling (6-Bromo Handle) B->C D Physicochemical Profiling (cLogP, Solubility) C->D E In Vitro ADME (HLM Stability, Caco-2) D->E F Biological Assays (Target Inhibition) E->F

Fig 1. Synthesis and validation workflow for 6-bromospiro[3.3]heptane-2-carboxylic acid derivatives.

Comparative Performance: Spirocycles vs. Planar Aromatics

To objectively evaluate the performance of the spiro[3.3]heptane scaffold, we analyze data where the meta-substituted phenyl ring of the FDA-approved anticancer drug Sonidegib was replaced with a spiro[3.3]heptane core (yielding trans-76 and cis-76 analogs)[5][6].

Quantitative Data Summary

Table 1: Physicochemical & Biological Profiling of Sonidegib vs. Spiro[3.3]heptane Analogs

ParameterSonidegib (Parent)trans-76 (Spiro Analog)cis-76 (Spiro Analog)Causality & Impact
Core Scaffold meta-BenzeneSpiro[3.3]heptaneSpiro[3.3]heptaneShift from 2D planar to 3D rigid geometry.
cLogP 6.86.06.0Loss of aromaticity reduces lipophilicity, improving drug-likeness.
Aqueous Solubility < 1 µM< 1 µM< 1 µMHigh molecular weight limits absolute solubility despite cLogP drop.
HLM Stability ( t1/2​ ) High (>40 min)DecreasedDecreasedExposed sp³ C-H bonds increase susceptibility to CYP-mediated clearance.
Target Inhibition High (SMO Antagonist)RetainedRetainedExit vectors of spiro[3.3]heptane accurately mimic meta-benzene geometry.

Data synthesized from comparative studies on saturated benzene bioisosteres[3][6].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological validation of these derivatives must rely on self-validating assay systems. Below are the standard operating protocols designed to isolate causality and eliminate false positives.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of spiro-derivatives. Because spiro[3.3]heptane introduces new sp³ C-H bonds, assessing Phase I oxidative metabolism is critical[4].

Self-Validating Controls:

  • Positive Controls: Verapamil (rapid clearance) and Warfarin (slow clearance) validate the enzymatic activity of the specific HLM batch.

  • Negative Control (Minus-NADPH): Incubating the compound without the NADPH regenerating system proves that degradation is strictly CYP450-mediated, ruling out chemical instability in the buffer.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 6-bromospiro[3.3]heptane derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system (final concentration 1 mM). For the negative control well, add an equivalent volume of buffer instead of NADPH.

  • Sampling: At time points 0, 5, 10, 20, and 40 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of percent remaining versus time to calculate t1/2​ and CLint​ .

Protocol B: Target-Specific Validation (Hedgehog Pathway Inhibition)

Purpose: To confirm that the spiro[3.3]heptane bioisostere retains the biological activity of the parent drug (e.g., Smoothened[SMO] antagonism)[6].

Self-Validating Controls:

  • Baseline Comparator: Parent drug (Sonidegib).

  • Counter-Screen: A parallel ATP-quantification assay (CellTiter-Glo) must be run. This proves that a reduction in reporter signal is caused by true pathway inhibition, not general cytotoxicity or cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed NIH3T3 cells stably expressing a Gli-Luciferase reporter construct into 96-well plates at 2×104 cells/well.

  • Pathway Stimulation: After 24 hours, replace media with low-serum media (0.5% FBS) containing recombinant Sonic Hedgehog (Shh) ligand to activate the pathway.

  • Compound Treatment: Treat cells with a serial dilution (0.1 nM to 10 µM) of the spiro[3.3]heptane derivative. Incubate for 24 hours at 37°C.

  • Reporter Readout: Add ONE-Step™ Luciferase Assay Reagent to the wells. Measure luminescence to quantify Gli-mediated transcription.

  • Viability Counter-Screen: In a parallel identical plate, add CellTiter-Glo reagent. Measure luminescence to quantify ATP levels (viable cells).

  • Data Interpretation: A valid SMO antagonist will show a dose-dependent decrease in Gli-Luciferase signal at concentrations at least 3-10 times lower than the concentration that reduces ATP levels.

Hedgehog PTCH1 PTCH1 Receptor SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates Drug Spiro[3.3]heptane Analog Drug->SMO Blocks TargetGenes Target Gene Expression GLI->TargetGenes Promotes

Fig 2. Inhibition of the Hedgehog signaling pathway by spiro[3.3]heptane-based SMO antagonists.

Conclusion

The validation of 6-bromospiro[3.3]heptane-2-carboxylic acid derivatives demonstrates that the spiro[3.3]heptane scaffold is a highly competent bioisostere for planar aromatic rings. While it successfully lowers lipophilicity and retains target-specific biological activity, medicinal chemists must carefully monitor the intrinsic clearance during lead optimization, as the sp³-rich nature of the core can introduce new metabolic vulnerabilities. Utilizing self-validating assay workflows ensures that these physicochemical trade-offs are accurately quantified, driving more informed decisions in drug discovery.

References

  • 1 - BenchChem

  • 5 - PubMed / Angewandte Chemie

  • 3 - ResearchGate

  • 4 - ACS Publications

  • 6 - Mykhailiukchem

  • 2 - EnamineStore

Sources

A Comparative Guide to the Metabolic Stability of Spiro[3.3]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: April 2026

In the modern era of drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. The strategic move away from flat, aromatic systems towards three-dimensional (3D) scaffolds has identified spirocycles as a powerful tool to enhance "drug-like" properties.[1] Among these, the spiro[3.3]heptane moiety, a rigid, sp³-rich scaffold, has gained significant traction as a versatile bioisostere aimed at improving aqueous solubility, metabolic stability, and target selectivity.[2][3]

This guide provides an in-depth comparison of the metabolic stability of compounds containing a spiro[3.3]heptane moiety against common structural alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present supporting data to offer researchers, scientists, and drug development professionals a clear understanding of this scaffold's impact on a compound's metabolic fate.

The Critical Role of Metabolic Stability

Metabolism is a primary mechanism of drug clearance, predominantly occurring in the liver.[4] The metabolic stability of a compound directly influences its half-life, oral bioavailability, and dosing regimen.[5] Early assessment of metabolic stability allows for structure-activity relationships (SAR) to be established, guiding medicinal chemistry efforts to mitigate metabolic liabilities and prevent the progression of labile compounds into more costly in vivo studies.[6]

Drug metabolism is broadly categorized into two phases:

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, primarily mediated by cytochrome P450 (CYP) enzymes. These reactions introduce or unmask functional groups.[4][5]

  • Phase II Metabolism: Involves conjugation reactions where enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach endogenous molecules to the compound, increasing its water solubility and facilitating excretion.[4][5]

The spiro[3.3]heptane scaffold often enhances metabolic stability for several key reasons:

  • Inherent Rigidity: Its rigid 3D structure can pre-organize a molecule into a conformation that is unfavorable for binding to the active sites of metabolic enzymes.[1][7]

  • Lack of Labile Protons: The quaternary spirocyclic carbon and adjacent methylene groups lack easily abstractable C-H bonds that are common sites for CYP-mediated oxidation.

  • Steric Shielding: The scaffold can sterically hinder adjacent functional groups, protecting them from enzymatic attack.

However, it is crucial to note that the effect of a spiro[3.3]heptane moiety is context-dependent and does not universally guarantee improved stability.[2][8] This guide will explore these nuances through experimental data.

In Vitro Assessment: The Liver Microsomal Stability Assay

The liver microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Liver microsomes are subcellular fractions that contain a high concentration of Phase I enzymes, particularly CYPs.[9] This assay provides a rapid and cost-effective method to determine a compound's intrinsic clearance (CLint) due to oxidative metabolism.[10]

Experimental Protocol: Liver Microsomal Stability

This protocol outlines the steps for determining the metabolic stability of a test compound in human liver microsomes (HLM).

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., from XenoTech)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Propranolol - intermediate clearance)

  • Internal Standard (IS) in quenching solution (e.g., ice-cold acetonitrile)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation: Thaw liver microsomes and NADPH solution on ice. Prepare working solutions of the test compound and positive controls by diluting the 10 mM stocks in buffer to the desired concentration (final incubation concentration is typically 1 µM).[9]

  • Reaction Mixture: In the incubation plate, add the phosphate buffer and the liver microsomal protein (final concentration typically 0.5 mg/mL).[9][10]

  • Pre-incubation: Add the test compound or control compound to the wells. Mix gently and pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.[11]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This marks time zero (T=0).[12]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[9][10] A "minus-cofactor" control (without NADPH) should be run to check for chemical instability.[10]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

  • Data Analysis: Quantify the peak area ratio of the parent compound to the internal standard at each time point. Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[12]

Data Interpretation and Comparative Analysis

The primary outputs of this assay are the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher CLint value indicate lower metabolic stability.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound/BioisostereStructure (Illustrative)t½ (min)CLint (µL/min/mg protein)
Parent (gem-Dimethyl) R-C(CH₃)₂-R'2555.4
Spiro[3.3]heptane Analog R-(spiro[3.3]heptane)-R'> 120< 11.5
Cyclobutane Analog R-(cyclobutane)-R'4828.9
Verapamil (Control) -8173.2

Data is illustrative, based on general trends reported where sp³-rich scaffolds replace metabolically susceptible groups.[3][14]

In this representative dataset, replacing a gem-dimethyl group—a common site for oxidation—with a spiro[3.3]heptane moiety dramatically increases metabolic stability. The half-life extends beyond the assay's duration, and the intrinsic clearance drops significantly, indicating a much slower rate of metabolism.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_output Data Output A Test Compound (1 µM final) Incubate Incubate at 37°C A->Incubate B Liver Microsomes (0.5 mg/mL) B->Incubate C NADPH (Cofactor) C->Incubate Initiate Reaction Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Acetonitrile + IS) Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Result Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) Analyze->Result

Caption: Workflow for the in vitro liver microsomal stability assay.

In Vitro Assessment: The Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the complete metabolic machinery of a liver cell. Hepatocyte stability assays use intact liver cells, providing a more comprehensive in vitro model that includes both Phase I and Phase II enzymes, as well as active transport processes.[4][15] This makes them a superior system for predicting in vivo hepatic clearance.[6]

Experimental Protocol: Hepatocyte Stability

Materials:

  • Cryopreserved, pooled human hepatocytes

  • Hepatocyte culture medium

  • All materials listed for the microsomal assay

Procedure:

  • Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them in pre-warmed culture medium. Determine cell viability and density.[6]

  • Incubation: Incubate a suspension of hepatocytes (e.g., 0.5-1.0 x 10⁶ viable cells/mL) with the test compound (typically 1 µM) in a CO₂ incubator at 37°C.[13]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and terminate the metabolic activity with an equal volume of ice-cold acetonitrile containing an internal standard.[4][13]

  • Sample Processing & Analysis: Process and analyze the samples via LC-MS/MS as described in the microsomal assay protocol.

  • Data Analysis: Calculate the rate of depletion, t½, and CLint. The CLint value is typically expressed as µL/min/million cells.[15]

Comparative Analysis: The Added Value of Hepatocytes

Hepatocytes can reveal metabolic pathways not captured by microsomes. For example, if a compound is stable in microsomes but shows high clearance in hepatocytes, it suggests that Phase II metabolism or other non-CYP pathways are significant routes of elimination.

G cluster_microsomes Microsomal Assay cluster_hepatocytes Hepatocyte Assay Compound Parent Compound (e.g., R-X) Microsome_Enzymes Phase I Enzymes (CYP450s) Compound->Microsome_Enzymes:f0 Oxidation Hepatocyte_Enzymes Phase I Enzymes (CYP450s) Phase II Enzymes (UGTs, SULTs) Transporters Compound->Hepatocyte_Enzymes:f0 Oxidation Metabolite1 Phase I Metabolite (e.g., R-X-OH) Microsome_Enzymes:f0->Metabolite1 Hepatocyte_Enzymes:f0->Metabolite1 Metabolite2 Phase II Metabolite (e.g., R-X-O-Glucuronide) Hepatocyte_Enzymes:f1->Metabolite2 Metabolite1->Hepatocyte_Enzymes:f1 Conjugation

Caption: Comparison of metabolic pathways captured by different in vitro systems.

Discussion: Mechanistic Insights and Caveats

The general trend shows that incorporating a spiro[3.3]heptane scaffold can significantly bolster a compound's metabolic stability.[1][14] This is particularly effective when replacing known metabolic "soft spots" like monosubstituted phenyl rings or flexible alkyl chains.[16] The rigid, 3D geometry imparted by the spirocycle can lead to a "steric shielding" effect, protecting nearby functional groups from enzymatic attack.

However, the impact is not always positive. In a study involving analogs of the anticancer drug Sonidegib, the replacement of a phenyl ring with a spiro[3.3]heptane moiety reduced metabolic stability in human liver microsomes.[2][17] The intrinsic clearance of the spirocyclic analogs was 2 to 8 times higher than the parent drug.[17] This highlights a critical lesson: bioisosteric replacement is not a simple "plug-and-play" strategy. The overall molecular context, including the orientation of functional groups and the compound's fit within an enzyme's active site, dictates the metabolic outcome.

Conclusion

The spiro[3.3]heptane moiety is a powerful and increasingly utilized scaffold in modern medicinal chemistry. Its inherent rigidity and sp³-rich character frequently lead to quantifiable improvements in metabolic stability by removing sites of metabolism and sterically protecting others.[1][7] As demonstrated, this often translates to longer half-lives and lower intrinsic clearance in standard in vitro assays like the liver microsomal and hepatocyte stability assays.

However, researchers must approach its use with empirical validation. While it often serves as an excellent bioisosteric replacement for metabolically labile groups, its effect is highly context-dependent, and unfavorable outcomes are possible.[8] By employing the robust in vitro protocols detailed in this guide, drug discovery teams can effectively assess the metabolic impact of incorporating the spiro[3.3]heptane scaffold, enabling data-driven decisions to design more stable, effective, and safer medicines.

References

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Retrieved from [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Retrieved from [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). A review of Bioisosteres in Medicinal Chemistry. Retrieved from [Link]

  • Carreira, E. M., & Stepan, A. F. (2016). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Kumar, K., & Sastry, G. N. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Trends in Chemistry. Retrieved from [Link]

  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • de Oliveira, V. E., & Trossini, G. H. G. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(22), 16177-16222.
  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.
  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Koutsoukas, A., & Varvounis, G. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 16(12), 1541-1557.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3299-3304.
  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Retrieved from [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Retrieved from [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. Retrieved from [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Retrieved from [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.

Sources

Escaping Flatland: A Comparative Guide to the Lipophilicity of Spiro[3.3]heptanes vs. Carbocyclic Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The contemporary drive in medicinal chemistry to "escape from flatland" has accelerated the adoption of three-dimensional, sp³-rich scaffolds. Among these, the spiro[3.3]heptane framework has emerged as a privileged bioisostere for planar aromatic rings (like benzene) and saturated heterocycles (like piperidine).

As a Senior Application Scientist, I frequently encounter a common misconception: adding carbon or bulky 3D structures inherently increases lipophilicity. However, empirical data reveals that substituting planar carbocyclic or heterocyclic rings with spiro[3.3]heptane derivatives often yields a counterintuitive decrease in lipophilicity. This guide objectively compares these scaffolds, explores the mechanistic causality behind their physicochemical shifts, and provides a self-validating experimental protocol for accurate lipophilicity determination.

Mechanistic Insights: The Causality of Lipophilicity Shifts

To understand why spiro[3.3]heptane substitutions alter lipophilicity, we must analyze the physicochemical environment of the molecule rather than simply counting carbon atoms.

Benzene vs. Spiro[3.3]heptane

When replacing a highly conjugated phenyl ring with a saturated spiro[3.3]heptane core, the molecule loses its polarizable π -electron cloud. While benzene is highly lipophilic due to its ability to participate in π -lipid interactions within biological membranes, the spiro[3.3]heptane core relies solely on weaker van der Waals forces. Consequently, despite being a purely aliphatic hydrocarbon, the substitution generally decreases the calculated partition coefficient (clogP). For instance, replacing the meta-substituted benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core decreases the clogP by 0.8 units 1.

Piperidine vs. Azaspiro[3.3]heptane

Replacing a 6-membered piperidine ring with a 2-azaspiro[3.3]heptane adds a carbon atom to the framework. Standard medicinal chemistry heuristics suggest this should increase lipophilicity. However, the introduction of a highly strained spirocyclic center alters the hybridization and geometry of the adjacent nitrogen atom, significantly increasing its basicity (higher pKa) 2. At physiological pH (7.4), a greater fraction of the azaspiro-compound exists in its ionized (protonated) state, which drastically lowers the measured distribution coefficient (logD 7.4​ ) by up to 1.0 unit 3.

Causality A Planar Carbocyclic/Heterocyclic Core (e.g., Benzene, Piperidine) B Isosteric Replacement: Spiro[3.3]heptane Scaffold A->B C Loss of Aromaticity (Pi-Electron Cloud) B->C Benzene Analogs D Increased Basicity (Higher pKa in Aza-analogs) B->D Piperidine Analogs E Decreased Intrinsic Lipophilicity (Lower clogP) C->E F Increased Ionization at pH 7.4 (Lower logD) D->F

Logical relationship of spirocyclic substitution on physicochemical properties.

Comparative Data Presentation

The table below summarizes the quantitative shifts in lipophilicity when transitioning from traditional planar scaffolds to spiro[3.3]heptane derivatives.

Compound ClassOriginal ScaffoldBioisosteric ReplacementOriginal LipophilicityModified LipophilicityNet Shift
Sonidegib Analog 4meta-BenzeneSpiro[3.3]heptaneclogP = 6.8clogP = 6.0-0.8
Model Amine 2PiperidineAzaspiro[3.3]heptanelogD 7.4​ = 1.6logD 7.4​ = 1.0-0.6
Bupivacaine Analog 3Piperidine1-Azaspiro[3.3]heptanelogD 7.4​ = 3.4logD 7.4​ = 2.9-0.5

Experimental Methodology: Self-Validating LogD Determination

Because spirocycles exhibit unique solvation dynamics compared to their planar counterparts, calculated values (clogP) are often unreliable. Experimental validation is strictly required. The following LC-MS/MS Shake-Flask protocol is engineered as a self-validating system to prevent artifacts caused by micro-emulsions or non-specific binding.

Workflow S1 1. Phase Saturation (Octanol/Buffer) S2 2. Analyte Addition & Equilibration S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Mass Balance Validation S4->S5

Self-validating Shake-Flask workflow for LogD determination.

Step-by-Step Protocol:
  • Phase Saturation: Pre-equilibrate 1-octanol and aqueous phosphate-buffered saline (PBS, pH 7.4) by stirring vigorously in a separatory funnel for 24 hours.

    • Causality: Octanol and water are slightly miscible. Pre-saturation prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Analyte Preparation: Dissolve the spiro[3.3]heptane derivative in DMSO to create a 10 mM stock. Spike this into the pre-equilibrated octanol phase to a final concentration of 100 µM.

    • Causality: Spiking into the organic phase first prevents the precipitation artifacts that commonly occur when introducing highly lipophilic structures directly into aqueous buffers.

  • Equilibration: Mix equal volumes (1 mL) of the spiked octanol and pre-equilibrated PBS in a silanized glass vial. Shake continuously at 25°C for 24 hours.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes.

    • Causality: Spirocycles can occasionally act as weak surfactants. Centrifugation is mandatory to break micro-emulsions; failing to do so leads to aqueous phase contamination and artificially lowered logD values.

  • LC-MS/MS Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the analyte concentration using a triple quadrupole mass spectrometer against a standard curve.

  • System Self-Validation (Mass Balance Check): Before calculating the final logD, calculate the total mass recovered: (Concentrationoctanol​×Voctanol​)+(Concentrationaqueous​×Vaqueous​) .

    • Validation Rule: If the total recovery is <95% of the initial spike, the system flags the run as invalid. A low recovery indicates non-specific binding to the glass vial or chemical instability, rendering the partition coefficient inaccurate. Only runs passing this mass balance check are utilized to calculate LogD7.4​=log10​([Octanol]/[Aqueous]) .

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design. Benchchem.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate.
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.

Sources

Escaping Flatland: The Strategic Advantages of 6-Bromospiro[3.3]heptane-2-carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

In the contemporary landscape of medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic scaffolds—such as benzene and pyridine—has historically led to high clinical attrition rates. These "flat" molecules frequently suffer from poor aqueous solubility, promiscuous off-target binding, and the generation of toxic electrophilic metabolites. The paradigm shift toward increasing the fraction of sp³ carbons (Fsp³) in lead compounds has driven the exploration of rigid, three-dimensional bioisosteres [2].

Among these next-generation scaffolds, 6-Bromospiro[3.3]heptane-2-carboxylic acid has emerged as a premier bifunctional building block. This guide provides an objective, data-supported comparison of the spiro[3.3]heptane scaffold against traditional planar architectures, detailing its structural mechanics, physicochemical advantages, and synthetic utility.

Structural Mechanics: The Non-Collinear Bioisostere

The fundamental advantage of the spiro[3.3]heptane core lies in its rigid, three-dimensional vector projection. Unlike simple cycloalkanes, which suffer from conformational flexibility that incurs an entropic penalty upon target binding, the spirocyclic junction locks the conformation.

Crucially, crystallographic and computational studies demonstrate that spiro[3.3]heptanes function as highly effective non-collinear benzene bioisosteres [1]. While a para-substituted benzene ring projects its substituents at an ideal angle of 0°, the exit vectors of 2,6-disubstituted spiro[3.3]heptanes exhibit dihedral angles ranging from 22.8° to 29.7° [1]. This unique spatial arrangement allows the scaffold to effectively mimic both meta- and para-substituted benzenes, accessing novel chemical space while maintaining the critical distance required for pharmacophore binding.

Physicochemical & Pharmacokinetic Advantages

Replacing a traditional aromatic ring with a spiro[3.3]heptane core profoundly alters the physicochemical profile of a drug candidate. By disrupting the planar symmetry that typically leads to tight crystal lattice packing, spirocyclic compounds generally exhibit vastly superior aqueous solubility [2].

Data Presentation: Benzene vs. Spiro[3.3]heptane Scaffolds
Property / MetricTraditional Benzene ScaffoldSpiro[3.3]heptane ScaffoldMechanistic Causality
3D Character (Fsp³) 0.0 (Strictly 2D)1.0 (Highly 3D)Increased sp³ character correlates with higher clinical success rates and reduced off-target promiscuity.
Lipophilicity (clogP) BaselineReduced by ~0.8 unitsThe aliphatic nature of the spirocycle lowers lipophilicity, improving overall "drug-likeness"[1].
Aqueous Solubility Poor (High crystal packing)Significantly EnhancedThe 3D geometry disrupts planar stacking interactions, drastically lowering the energy required for solvation [2].
Metabolic Liability Prone to toxic arene oxidesAliphatic hydroxylationCYP450 oxidation of spirocycles yields benign hydroxylated metabolites, avoiding idiosyncratic toxicities associated with electrophilic arene oxides [3].

Note: While spiro[3.3]heptanes eliminate toxic arene oxide formation, their intrinsic clearance (CLint) can sometimes be higher than the parent arene due to rapid aliphatic oxidation. Bioisosteric replacement must be evaluated contextually [3].

Synthetic Versatility & Workflow

6-Bromospiro[3.3]heptane-2-carboxylic acid is engineered for rapid lead diversification. It provides two orthogonal synthetic handles:

  • C2-Carboxylic Acid: Primed for amide coupling or esterification.

  • C6-Bromide: Primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

G A 6-Bromospiro[3.3]heptane- 2-carboxylic acid B Amide Coupling (C2-Carboxyl Activation) A->B Step 1: Amine, HATU, DIPEA C Pd-Catalyzed Cross-Coupling (C6-Bromide Substitution) B->C Step 2: Boronic Acid, Pd(dppf)Cl2 D 3D-Optimized Lead Candidate C->D Final Assembly

Orthogonal functionalization workflow of 6-Bromospiro[3.3]heptane-2-carboxylic acid.

Experimental Protocols

To ensure rigorous scientific validation, the following self-validating methodologies detail the synthetic handling and pharmacokinetic evaluation of spiro[3.3]heptane derivatives.

Protocol A: Orthogonal Functionalization (Amide Coupling & Suzuki Cross-Coupling)

Objective: To sequentially functionalize the C2 and C6 positions without cross-reactivity.

Step 1: C2-Amide Coupling

  • Activation: Dissolve 6-Bromospiro[3.3]heptane-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: Pre-activating the carboxylic acid prior to amine addition prevents competitive side reactions and ensures rapid conversion to the active ester. Furthermore, performing the amide coupling before the palladium cross-coupling is critical; a free carboxylate can coordinate to the palladium center, poisoning the catalyst during Step 2.

  • Coupling: Add the primary amine (1.1 eq) and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc, and purify the bromo-amide intermediate via flash chromatography.

Step 2: C6-Suzuki-Miyaura Cross-Coupling

  • Preparation: Dissolve the purified bromo-amide (1.0 eq) and a target boronic acid (1.5 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1).

  • Catalysis: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The biphasic basic environment is required to activate the boronic acid into a reactive boronate complex. The bulky, bidentate 'dppf' ligand is specifically chosen to facilitate the challenging oxidative addition of palladium into the sterically hindered sp³-C-Br bond.

  • Reaction: Heat at 90°C under N₂ for 12 hours. Filter through Celite, concentrate, and purify the final 3D lead compound.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To determine the intrinsic clearance (CLint) and half-life (t₁/₂) of the synthesized spirocyclic compound [3].

  • Incubation Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

  • Self-Validating Control Implementation: Split the mixture into two distinct cohorts: "+NADPH" and "-NADPH".

    • Causality: The "-NADPH" control is a mandatory self-validating mechanism. Because CYP450 enzymes require NADPH as a cofactor, any compound depletion observed in the "-NADPH" cohort indicates chemical instability or non-specific binding to the assay plate, rather than true enzymatic metabolism.

  • Initiation: Add a pre-warmed NADPH regenerating system to the "+NADPH" cohort to initiate the reaction. Incubate at 37°C with orbital shaking.

  • Quenching & Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately submerge them in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The ice-cold organic solvent instantly denatures and precipitates the microsomal proteins, completely halting enzymatic activity while simultaneously extracting the analyte for accurate quantification.

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion rate and CLint.

Conclusion

The strategic incorporation of 6-Bromospiro[3.3]heptane-2-carboxylic acid allows medicinal chemists to systematically escape flatland. By leveraging its non-collinear exit vectors, researchers can mimic traditional aromatic pharmacophores while drastically improving aqueous solubility, reducing lipophilicity, and eliminating the risk of toxic arene oxide metabolites. Its orthogonal synthetic handles make it an indispensable tool for rapid, 3D-oriented lead optimization.

References

  • Title: Spiro[3.
  • Title: Three-dimensional saturated C(sp3)
  • Title: A Comparative Guide to Spiro[3.

Escaping Flatland: A Comparative Guide to Spiro[3.3]heptane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The contemporary drive to "escape from flatland" in medicinal chemistry has fundamentally shifted drug design away from planar, aromatic systems toward three-dimensional (3D), sp³-rich saturated scaffolds[1]. While traditional rings like benzene, piperidine, and piperazine have historically dominated the pharmacopeia, their planar nature often introduces liabilities such as poor aqueous solubility, promiscuous off-target binding, and high lipophilicity.

As a Senior Application Scientist, I evaluate molecular scaffolds not just by their structural novelty, but by their measurable impact on pharmacokinetic and pharmacodynamic profiles. The spiro[3.3]heptane framework—and its heteroatom-substituted derivatives—has emerged as a highly versatile bioisostere[2]. This guide objectively compares the performance of spiro[3.3]heptane against traditional planar and saturated alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for rational drug design.

The Mechanistic Rationale for Spirocyclic Bioisosterism

The utility of spiro[3.3]heptane lies in its unique spatial geometry. Unlike flexible aliphatic chains that suffer a high entropic penalty upon target binding, the spirocyclic core is highly rigid[1].

  • Benzene Replacement: The non-collinear exit vectors of the spiro[3.3]heptane core allow it to perfectly mimic the spatial arrangement of meta- and para-substituted benzenes[3].

  • Piperidine/Piperazine Replacement: Aza-derivatives, such as 2-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, serve as next-generation bioisosteres for piperidine and piperazine, respectively[2].

By increasing the fraction of sp³ carbons ( Fsp3​ ), medicinal chemists can predictably lower the partition coefficient (clogP), thereby reducing non-specific lipid binding and improving the overall "drug-likeness" of the candidate[1].

Bioisostere Planar Planar Scaffolds (Benzene, Piperazine) Spiro Spiro[3.3]heptane Core (Increased Fsp3, 3D Geometry) Planar->Spiro Bioisosteric Replacement Lipid Reduced Lipophilicity (Lower clogP) Spiro->Lipid Sol Maintained/Improved Aqueous Solubility Spiro->Sol Metab Altered Metabolic Stability (Context-Dependent CLint) Spiro->Metab Select Enhanced Target Selectivity (Reduced Off-Target Toxicity) Spiro->Select

Logical diagram illustrating the bioisosteric replacement of planar scaffolds with spiro[3.3]heptane.

Comparative Case Studies & Performance Data

To objectively evaluate the spiro[3.3]heptane scaffold, we must analyze its performance in direct match-pair comparisons with validated clinical candidates.

Case Study 1: Benzene Replacement in Sonidegib (Hedgehog Pathway Inhibitor)

Sonidegib is an FDA-approved anticancer drug containing a meta-substituted phenyl ring. Researchers synthesized a saturated analog (trans-76) by replacing this central phenyl ring with a spiro[3.3]heptane core to evaluate the impact on physicochemical properties and biological activity[3],[4].

Table 1: Physicochemical & Pharmacokinetic Comparison (Sonidegib vs. Trans-76)

ParameterSonidegib (Benzene Core)Trans-76 (Spiro[3.3]heptane Core)Causality / Scientific Impact
Lipophilicity (clogP) 6.86.0The 3D sp³ character reduces lipophilicity by 0.8 units, lowering the risk of non-specific binding[3].
Aqueous Solubility ~1 µM~1 µMSolubility was maintained despite the structural overhaul, proving the scaffold's viability[3].
Intrinsic Clearance ( CLint​ ) Baseline156 µL/min/mg (Increased)The introduction of sp³ C-H bonds created new metabolic soft spots, leading to faster CYP450-mediated clearance[1],[4].
Target Inhibition High (Nanomolar)High (Micromolar)The non-collinear exit vectors successfully mimicked the meta-substitution geometry, retaining pathway inhibition[4].

Expert Insight: While the spiro[3.3]heptane replacement successfully lowered lipophilicity and retained target binding, the increased intrinsic clearance highlights that this scaffold is not a universal "silver bullet." The specific molecular context dictates metabolic stability, requiring iterative optimization to block newly introduced CYP450 soft spots[1].

Case Study 2: Piperazine Replacement in Olaparib (PARP Inhibitor)

Piperazine is the fourth-most frequently used ring system in small molecule drugs, but its basicity and conformational flexibility can lead to off-target toxicities[2]. In the development of PARP inhibitors, the piperazine ring in Olaparib was replaced with its saturated bioisostere, 2,6-diazaspiro[3.3]heptane .

Table 2: Pharmacodynamic Comparison (Olaparib vs. Spiro-Analog)

ParameterOlaparib (Piperazine Core)Spiro-Analog (2,6-Diazaspiro[3.3]heptane)Causality / Scientific Impact
Target Selectivity HighSignificantly ImprovedThe extreme rigidity of the spirocycle locks the molecule into its active conformation, preventing promiscuous binding to off-target kinases[2].
Off-Mechanism Cytotoxicity PresentReducedElimination of flexible planar states reduces non-specific cellular toxicity, widening the therapeutic window[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above relies on rigorous, self-validating assay systems. Below are the step-by-step methodologies used to evaluate spirocyclic drug candidates.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of spiro-analogs compared to parent drugs[4].

  • Preparation: Rehydrate pooled Human Liver Microsomes (HLM) in 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4). Causality: PBS at pH 7.4 mimics physiological blood pH, ensuring the drug's protonation state reflects in vivo conditions.

  • Compound Incubation: Add the test compound (e.g., trans-76) at a 1 µM final concentration. Include Verapamil as a positive control for rapid clearance.

  • Reaction Initiation (The Trigger): Add NADPH (1 mM final concentration) to initiate the reaction. Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes; without it, CYP-mediated metabolism cannot occur.

  • Kinetic Quenching: At specific time points (0, 10, 20, 30, 40 min), extract an aliquot and immediately mix with cold acetonitrile (containing an internal standard). Causality: Cold solvent instantly denatures the microsomal proteins, halting metabolism for precise kinetic profiling.

  • Self-Validating Control: Run a parallel "-NADPH" negative control. If the drug depletes in the absence of NADPH, the clearance is due to chemical instability or non-CYP enzymes (e.g., esterases), validating the causality of the primary data.

  • Analysis: Quantify the remaining parent compound via HPLC-MS/MS to calculate CLint​ .

Protocol B: Hedgehog Pathway Inhibition & Cytotoxicity Counter-Screen

Purpose: To confirm that the 3D spatial arrangement of the spiro scaffold maintains the pharmacophore geometry required for SMO receptor binding without causing non-specific cell death[4].

Hedgehog SMO SMO Receptor (Transmembrane) GLI GLI Transcription Factor (Active) SMO->GLI Pathway Blocked Drug Inhibitor (Sonidegib / Spiro-Analog) Drug->SMO Binds & Inhibits Viability CellTiter-Glo Assay (Cytotoxicity Counter-Screen) Drug->Viability Parallel Testing Reporter Gli-Luc Reporter Assay (Efficacy Readout) GLI->Reporter Decreased Luminescence Reporter->Viability Self-Validating System

Hedgehog signaling pathway inhibition and the self-validating dual-assay screening workflow.

  • Cell Seeding: Seed NIH3T3 cells stably transfected with a Gli-Luciferase reporter into 96-well plates.

  • Compound Treatment: Dose cells with the spiro[3.3]heptane analog across a 10-point concentration gradient. Incubate for 25 hours.

  • Dual Readout (Self-Validating System):

    • Readout A (Efficacy): Use the ONE-Step™ Luciferase Assay System. A drop in luminescence indicates inhibition of GLI-driven transcription[4].

    • Readout B (Viability): Run the CellTiter-Glo Luminescent Cell Viability Assay in parallel to quantify ATP levels[4].

    • Causality: A drop in luciferase signal could be a false positive caused by compound toxicity. By ensuring ATP levels (viability) remain high while luciferase drops, we validate that the inhibition is strictly mechanism-based.

Conclusion

The integration of spiro[3.3]heptane into drug discovery pipelines represents a highly strategic evolution in medicinal chemistry. As demonstrated by the Sonidegib and Olaparib case studies, this rigid, sp³-rich scaffold can successfully mimic planar rings, reduce lipophilicity, and enhance target selectivity. However, its adoption requires rigorous, data-driven optimization, particularly regarding metabolic clearance. By utilizing self-validating assay workflows, researchers can confidently harness the unique chemical space offered by spirocyclic bioisosteres.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromospiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Bromospiro[3.3]heptane-2-carboxylic acid. As a brominated spirocyclic carboxylic acid, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Waste Characterization

Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with 6-Bromospiro[3.3]heptane-2-carboxylic acid is crucial. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its chemical structure allows for an informed hazard assessment based on its functional groups:

  • Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. Halogenated compounds can be toxic and environmentally persistent. Their combustion can produce harmful byproducts like hydrogen bromide, necessitating disposal via high-temperature incineration in facilities equipped with appropriate scrubbers.

  • Carboxylic Acid: The carboxylic acid group imparts corrosive properties. While potentially a weak acid, it can cause skin and eye irritation. Neutralization of acidic waste must be approached with caution, as the reaction can be exothermic.

  • Spirocyclic Core: The spiro[3.3]heptane structure is a rigid, strained ring system. While not imparting a specific disposal hazard, its unique structure may influence its reactivity and biological activity, warranting a cautious approach.

Based on this assessment, waste containing 6-Bromospiro[3.3]heptane-2-carboxylic acid should be treated as hazardous chemical waste .

Personal Protective Equipment (PPE) and Safety Precautions

When handling 6-Bromospiro[3.3]heptane-2-carboxylic acid and its waste, the following minimum PPE should be worn to prevent exposure[1][2][3]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the waste[2].

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: While not always mandatory for small quantities in a well-ventilated area, a NIOSH-approved respirator may be required if there is a risk of generating dusts or aerosols, or if working outside of a fume hood[4][5][6].

All handling of this compound and its waste should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the risk of inhalation exposure[1][2].

Waste Segregation: A Critical Step

Proper segregation of chemical waste is paramount to ensure safe disposal and to minimize costs. For 6-Bromospiro[3.3]heptane-2-carboxylic acid, the following segregation practices are mandatory:

  • Halogenated vs. Non-Halogenated Waste: This is the most critical segregation step. Halogenated waste streams require specific disposal methods, typically high-temperature incineration, and are often more expensive to manage than non-halogenated waste[7][8]. Mixing these waste streams can lead to the entire container being treated as the more hazardous and costly halogenated waste.

  • Solid vs. Liquid Waste: Solid waste contaminated with the compound (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste solutions.

  • Compatibility: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases, which could lead to vigorous and potentially dangerous reactions[9].

A dedicated, properly labeled waste container for "Halogenated Organic Waste" must be used for all waste streams containing 6-Bromospiro[3.3]heptane-2-carboxylic acid.

Step-by-Step Disposal Protocol

The following protocol outlines the step-by-step procedure for the safe disposal of 6-Bromospiro[3.3]heptane-2-carboxylic acid from a laboratory setting.

Preparation and Labeling of Waste Containers
  • Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof screw cap. For liquid waste, borosilicate glass or high-density polyethylene (HDPE) is generally suitable. For solid waste, a labeled, sealable bag or a wide-mouth container is appropriate.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"[7].

    • The full chemical name: "6-Bromospiro[3.3]heptane-2-carboxylic acid". Avoid using abbreviations or chemical formulas[10].

    • The hazard characteristics: "Corrosive," "Irritant," and "Environmental Hazard."

    • The accumulation start date (the date the first drop of waste is added).

    • The name of the principal investigator and the laboratory location.

Waste Accumulation
  • Solid Waste:

    • Place all contaminated solid materials (e.g., gloves, weighing paper, paper towels used for minor spills) into the designated solid halogenated waste container.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Carefully pour liquid waste containing 6-Bromospiro[3.3]heptane-2-carboxylic acid into the designated liquid halogenated waste container. Use a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[11].

    • Keep the container securely capped when not actively adding waste.

  • Aqueous Waste:

    • If an aqueous solution of the compound is generated, it should also be disposed of as halogenated waste. Do not dispose of it down the drain[7].

    • Neutralization of the acidic solution with a base is generally not recommended in the laboratory as a primary disposal method, as the resulting salt solution is still a halogenated organic waste and must be disposed of accordingly. The neutralization process can also generate heat and potential side reactions.

Storage of Waste
  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be in a well-ventilated location, away from heat sources and direct sunlight.

  • Ensure secondary containment is in place to capture any potential leaks or spills. This can be a larger, chemically resistant bin or tray[12].

Arranging for Disposal
  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[11].

  • Follow all institutional procedures for waste pickup requests.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in Section 2.

  • Contain and Clean:

    • For small spills, use a chemical spill kit with an absorbent material appropriate for organic compounds.

    • Cover the spill with the absorbent, working from the outside in.

    • Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleanup materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[1][2][13].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromospiro[3.3]heptane-2-carboxylic acid.

DisposalWorkflow Disposal Workflow for 6-Bromospiro[3.3]heptane-2-carboxylic acid Start Waste Generation (6-Bromospiro[3.3]heptane- 2-carboxylic acid) WasteType Is the waste solid or liquid? Start->WasteType SolidWaste Solid Waste (e.g., contaminated gloves, paper) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., reaction mixtures, solutions) WasteType->LiquidWaste Liquid SolidContainer Collect in a labeled 'Solid Halogenated Waste' container SolidWaste->SolidContainer LiquidContainer Collect in a labeled 'Liquid Halogenated Waste' container with secondary containment LiquidWaste->LiquidContainer Storage Store in a designated satellite accumulation area SolidContainer->Storage LiquidContainer->Storage Full Is the container full or has the maximum accumulation time been reached? Storage->Full Full->Storage No EHS Contact Environmental Health & Safety (EHS) for pickup and disposal Full->EHS Yes End Proper Disposal by Licensed Facility EHS->End

Caption: Decision tree for the proper disposal of 6-Bromospiro[3.3]heptane-2-carboxylic acid waste.

Summary of Key Information

Aspect Guideline Rationale
Hazard Class Halogenated Organic AcidPotential for toxicity, corrosivity, and environmental persistence.
Primary Disposal Method IncinerationHigh-temperature incineration is the standard for halogenated organic compounds to ensure complete destruction and prevent the release of harmful substances.
Waste Segregation Crucial: Separate from non-halogenated waste.To prevent cross-contamination and ensure proper, cost-effective disposal.
PPE Goggles, chemical-resistant gloves, lab coat. Respirator as needed.To protect personnel from skin/eye contact and inhalation.
Container Labeled, leak-proof, compatible material.To safely contain the waste and clearly communicate its contents and hazards.
Spill Cleanup Use appropriate absorbent; treat all materials as hazardous waste.To prevent exposure and environmental contamination.

Conclusion

The proper disposal of 6-Bromospiro[3.3]heptane-2-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, proper segregation, and established disposal protocols, researchers can minimize risks and ensure compliance with regulatory requirements. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional local requirements.

References

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Spirometry Testing in Occupational Health Programs: Best Practices for Healthcare Professionals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1993, June 17). Pulmonary function testing training requirements and spirometer transmission of disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • National University of Singapore. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Yong Loo Lin School of Medicine, National University of Singapore. (2016, March 16). Chemical Waste Disposal. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ohio University. (n.d.). Hazardous Materials Management Manual. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Duke University. (n.d.). Laboratory Chemical Waste Management Practices. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.